O-(3,4-dichlorophenyl)hydroxylamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-(3,4-dichlorophenyl)hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-2-1-4(10-9)3-6(5)8/h1-3H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGFHBXNVRAUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1ON)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
O-(3,4-dichlorophenyl)hydroxylamine: Unraveling the Mechanism of Action - A Technical Guide
Disclaimer: Publicly available scientific literature lacks specific studies on the mechanism of action of O-(3,4-dichlorophenyl)hydroxylamine. This document provides a detailed analysis of its structural isomer, N-(3,4-dichlorophenyl)hydroxylamine (also known as 3,4-Dichlorophenylhydroxylamine or 3,4-CPHA), to offer potential insights into its biological activities. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution, as the biological properties of these isomers may differ significantly.
Introduction to Dichlorophenylhydroxylamines
Hydroxylamine derivatives containing a dichlorophenyl moiety are of interest in toxicological and pharmacological research. The position of the dichlorophenyl group on the hydroxylamine (O- vs. N-substitution) is a critical determinant of the molecule's chemical properties and biological activity. While data on the O-isomer is scarce, research on the N-isomer, 3,4-Dichlorophenylhydroxylamine (3,4-CPHA), provides a foundation for understanding the potential toxicological profile of this class of compounds. 3,4-CPHA is recognized as the N-hydroxyl metabolite of 3,4-dichloroaniline, a breakdown product of the herbicide Propanil, and has been studied for its nephrotoxicity.[1]
Core Mechanism of Action: Insights from N-(3,4-dichlorophenyl)hydroxylamine (3,4-CPHA)
The primary mechanism of action elucidated for 3,4-CPHA is centered around its cytotoxicity, particularly in renal cells. Studies indicate that its toxicity is mediated through the formation of a reactive intermediate, a process that appears to be independent of iron-catalyzed reactions.[1]
Cellular Effects and Toxicity
-
Concentration- and Time-Dependent Toxicity: 3,4-CPHA induces cellular damage in a manner that is dependent on both the concentration and the duration of exposure.[1]
-
Membrane Damage: A key indicator of its cytotoxic effect is the leakage of lactate dehydrogenase (LDH), signifying a loss of plasma membrane integrity.[1]
-
Impairment of Cellular Function: The compound has been shown to disrupt organic ion accumulation and inhibit pyruvate-stimulated gluconeogenesis in renal cortical slices.[1]
-
Depletion of Glutathione: 3,4-CPHA leads to a reduction in cellular glutathione (GSH) levels, suggesting that it or its reactive metabolites are detoxified through conjugation with GSH.[1]
The Role of Reactive Intermediates
The cytotoxicity of 3,4-CPHA is significantly attenuated by pretreatment with antioxidants such as glutathione and ascorbic acid.[1] This strongly suggests that a reactive intermediate, formed during the metabolism of 3,4-CPHA, is responsible for the observed cellular damage. The detoxification of this intermediate likely occurs through conjugation with glutathione.
Quantitative Data: In Vitro Toxicity of 3,4-CPHA
The following table summarizes the quantitative data from a study on the in vitro toxicity of 3,4-CPHA in rat renal cortical slices.[1]
| Parameter Measured | Concentration of 3,4-CPHA | Incubation Time | Observation |
| Lactate Dehydrogenase (LDH) Leakage | 0 - 0.5 mM | 30 - 120 min | Concentration- and time-dependent increase |
| Organic Ion Accumulation | 0 - 0.5 mM | 30 - 120 min | Concentration- and time-dependent alteration |
| Pyruvate Stimulated Gluconeogenesis | 0 - 0.5 mM | 30 - 120 min | Concentration- and time-dependent alteration |
| Glutathione (GSH) Levels | 0.1 and 0.5 mM | 60 min | Diminished below control values |
| Effect of Deferoxamine Pretreatment (0.1 mM) | Not specified | 30 min | Did not alter 3,4-CPHA toxicity |
| Effect of Glutathione Pretreatment (1 mM) | Not specified | 30 min | Reduced 3,4-CPHA toxicity |
| Effect of Ascorbic Acid Pretreatment (2 mM) | Not specified | 30 min | Reduced 3,4-CPHA toxicity |
| Effect of Dithiothreitol (DTT) Pretreatment (1 mM) | Not specified | 30 min | Induced comparable changes to vehicle |
Experimental Protocols
The following is a summary of the experimental methodology used to assess the in vitro toxicity of 3,4-CPHA.[1]
4.1. Preparation of Renal Cortical Slices
-
Animal Model: Male Fischer 344 rats (190-250 g).
-
Procedure: Kidneys were perfused in situ with an ice-cold saline solution. The cortex was removed and cut into slices of 0.4-0.5 mm thickness using a Stadie-Riggs microtome.
4.2. Incubation Conditions
-
Medium: Slices were incubated in a modified Krebs-Henseleit buffer containing 25 mM HEPES, 2 mM L-glutamine, and 1 mM L-methionine.
-
Atmosphere: The incubation was carried out under a 100% oxygen atmosphere.
-
Temperature and Agitation: Slices were incubated at 37°C in a shaking water bath.
-
Treatment: Slices were incubated with varying concentrations of 3,4-CPHA (0-0.5 mM) for different durations (30-120 min).
4.3. Assessment of Cytotoxicity
-
Lactate Dehydrogenase (LDH) Leakage: LDH activity was measured in the incubation medium and in the tissue homogenate to determine the percentage of total LDH released.
-
Organic Ion Accumulation: The accumulation of p-aminohippurate (PAH) and tetraethylammonium (TEA) was measured to assess the function of organic anion and cation transport systems, respectively.
-
Gluconeogenesis: Pyruvate-stimulated glucose production was measured as an indicator of renal metabolic function.
-
Glutathione (GSH) Measurement: Cellular GSH levels were determined using a spectrophotometric assay.
Signaling Pathways and Molecular Interactions
Specific signaling pathways affected by this compound have not been identified. However, based on the data for 3,4-CPHA, a proposed workflow for its cytotoxic mechanism is presented below.
Structural Comparison: O- vs. N- Isomers
The distinct placement of the dichlorophenyl group in this compound versus N-(3,4-dichlorophenyl)hydroxylamine is illustrated below. This structural variance is expected to lead to different physicochemical properties and biological activities.
Potential as an Enzyme Inhibitor
While no direct evidence exists for this compound, the broader class of diaryl hydroxylamines has been investigated as inhibitors of enzymes involved in tryptophan metabolism, such as Indoleamine 2,3-dioxygenase-1 (IDO1), Indoleamine 2,3-dioxygenase-2 (IDO2), and Tryptophan 2,3-dioxygenase (TDO). These enzymes are implicated in cancer and inflammatory diseases, making them attractive therapeutic targets. Future research could explore whether this compound exhibits similar inhibitory activities.
Conclusion and Future Directions
The mechanism of action of this compound remains uncharacterized in the scientific literature. The available data on its structural isomer, N-(3,4-dichlorophenyl)hydroxylamine, suggests a potential for cytotoxicity mediated by reactive intermediates. However, direct experimental validation is necessary to determine the biological activities of the O-isomer.
Future research should focus on:
-
Directly assessing the cytotoxicity of this compound in various cell lines to compare its potency and mechanism with the N-isomer.
-
Investigating its potential as an inhibitor of enzymes such as IDO1, TDO, and other heme-containing enzymes.
-
Elucidating the metabolic pathways of this compound to identify any reactive metabolites and their role in its biological effects.
Such studies will be crucial in defining the pharmacological and toxicological profile of this compound and determining its potential for therapeutic development or its risk as an environmental toxicant.
References
O-(3,4-dichlorophenyl)hydroxylamine CAS number 317821-70-8
An in-depth analysis of the provided CAS number and chemical name reveals a discrepancy in the available scientific literature. The CAS number 317821-70-8 is predominantly associated with O-[(2,3-dichlorophenyl)methyl]hydroxylamine hydrochloride , a positional isomer of the requested compound.[1][2] Conversely, the chemical name O-(3,4-dichlorophenyl)hydroxylamine is linked to a different CAS number, 94831-82-0 , for its hydrochloride salt. Furthermore, the structurally related N-substituted isomer, N-(3,4-dichlorophenyl)hydroxylamine , has the CAS number 33175-34-7 .[3]
Given the critical importance of precise chemical identification for researchers, scientists, and drug development professionals, this guide will focus on the available data for the broader class of dichlorophenylhydroxylamines and related structures, highlighting the distinct properties and biological activities where the literature permits differentiation.
Chemical Properties and Synthesis
The properties of dichlorophenylhydroxylamine isomers are influenced by the position of the chlorine atoms on the phenyl ring and whether the substitution is on the oxygen or nitrogen of the hydroxylamine moiety.
Table 1: Physicochemical Properties of Related Dichlorophenylhydroxylamines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| O-[(2,3-dichlorophenyl)methyl]hydroxylamine hydrochloride | 317821-70-8 | C₇H₈Cl₃NO | 228.5 | [1] |
| This compound hydrochloride | 94831-82-0 | C₆H₆Cl₃NO | Not Available | |
| N-(3,4-Dichlorophenyl)hydroxylamine | 33175-34-7 | C₆H₅Cl₂NO | Not Available | [3] |
| O-(3,5-dichlorophenyl)hydroxylamine | Not Available | C₆H₅Cl₂NO | 176.97 | [4] |
Synthesis:
The synthesis of hydroxylamine derivatives can be achieved through various methods. A general approach for O-substituted hydroxylamines involves the reaction of a suitable dichlorobenzyl halide with hydroxylamine. For instance, O-[(2,3-dichlorophenyl)methyl]hydroxylamine can be synthesized by reacting 2,3-dichlorobenzaldehyde with hydroxylamine hydrochloride.[5] Another common method is the Mitsunobu reaction, which allows for the conversion of an alcohol to a hydroxylamine derivative.[5]
A general synthetic pathway for O-aryl hydroxylamines can be conceptualized as follows:
Biological Activity and Mechanism of Action
Research into dichlorophenylhydroxylamine derivatives has primarily focused on their toxicological profiles and their potential as enzyme inhibitors.
N-(3,4-Dichlorophenyl)hydroxylamine (3,4-DCPHA):
This N-substituted isomer is a metabolite of the herbicide Propanil and its parent aniline, 3,4-dichloroaniline.[6] It has been shown to be acutely toxic to the kidney and bladder.[6] In vitro studies using rat renal cortical slices demonstrated that 3,4-DCPHA induces concentration- and time-dependent cytotoxicity.[6]
The proposed mechanism of toxicity involves the formation of a reactive intermediate.[6] This is supported by the observation that pretreatment with the antioxidants glutathione or ascorbic acid reduces its cytotoxic effects.[6] The toxicity appears to be independent of iron-mediated processes.[6]
The following diagram illustrates the proposed mechanism of 3,4-DCPHA-induced cytotoxicity and the protective effects of antioxidants.
O-Substituted Dichlorophenylhydroxylamines:
The biological activities of O-substituted isomers, such as O-[(2,3-dichlorophenyl)methyl]hydroxylamine, have been explored in the context of enzyme inhibition.[5] These compounds are investigated for their potential to inhibit enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy.[5] The mechanism of inhibition often involves the coordination of the hydroxylamine group to a metal center in the enzyme's active site.[5] The dichlorophenyl moiety can contribute to binding affinity and specificity.[5]
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible research. Below are summaries of protocols relevant to the study of dichlorophenylhydroxylamines.
In Vitro Cytotoxicity Assay (adapted from Valentovic et al., 2001): [6]
-
Tissue Preparation: Renal cortical slices are prepared from male Fischer 344 rats.
-
Incubation: Slices are incubated in a physiological buffer containing varying concentrations of the test compound (e.g., 0-0.5 mM 3,4-DCPHA) for different time points (e.g., 30-120 minutes) under oxygenation.
-
Toxicity Assessment:
-
Lactate Dehydrogenase (LDH) Leakage: The activity of LDH released into the incubation medium is measured spectrophotometrically as an indicator of cell membrane damage.
-
Organic Ion Accumulation: The uptake of model organic ions (e.g., p-aminohippurate and tetraethylammonium) is quantified to assess transporter function.
-
Gluconeogenesis: The rate of glucose production from a precursor like pyruvate is measured to evaluate metabolic function.
-
-
Mechanistic Studies:
-
Antioxidant Co-incubation: Tissues are pretreated with antioxidants (e.g., 1 mM glutathione or 2 mM ascorbic acid) before exposure to the test compound to assess the role of oxidative stress.
-
Iron Chelation: Pretreatment with an iron chelator (e.g., 0.1 mM deferoxamine) is used to investigate the involvement of iron-catalyzed reactions.
-
The workflow for such an in vitro toxicology study can be outlined as follows:
Applications in Drug Development and Research
Hydroxylamine-containing molecules are of growing interest in medicinal chemistry.[7] While often considered a "structural alert" due to potential toxicities, trisubstituted hydroxylamines are being explored as bioisosteres for common moieties like morpholines.[7] This can lead to improved drug-like properties such as solubility, while maintaining or enhancing biological activity.[7]
The study of dichlorophenylhydroxylamines, particularly their metabolism and toxicity, is crucial for understanding the safety profiles of related agricultural and pharmaceutical compounds. For researchers, these molecules serve as tools to probe the mechanisms of chemical-induced toxicity and to investigate the active sites of enzymes like IDO1.[5]
References
- 1. O-[(2,3-dichlorophenyl)methyl]hydroxylamine hydrochloride | 317821-70-8 | Buy Now [molport.com]
- 2. O-[(2,3-dichlorophenyl)methyl]hydroxylamine hydrochloride | 317821-70-8 [sigmaaldrich.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. PubChemLite - O-(3,5-dichlorophenyl)hydroxylamine (C6H5Cl2NO) [pubchemlite.lcsb.uni.lu]
- 5. Buy O-[(2,3-dichlorophenyl)methyl]hydroxylamine | 227754-33-8 [smolecule.com]
- 6. 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: O-(3,4-dichlorophenyl)hydroxylamine Safety Profile
Disclaimer: A specific Safety Data Sheet (SDS) for O-(3,4-dichlorophenyl)hydroxylamine was not located during the literature search. The following information has been compiled from available data on this compound, structurally related chemicals, and the hydroxylamine class of compounds. This guide is intended for use by researchers, scientists, and drug development professionals and should be supplemented with internal safety assessments.
Chemical and Physical Properties
Limited experimental data is available for the specific physical and chemical properties of this compound. The following table includes information for the parent compound, hydroxylamine, and related dichlorinated phenylhydroxylamines to provide an estimation of its characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C6H5Cl2NO | PubChemLite[1] |
| Molecular Weight | 178.02 g/mol | CookeChem[2] |
| Appearance | White crystalline solid (for Hydroxylamine) | Sciencemadness Wiki[3] |
| Melting Point | 33 °C (91 °F; 306 K) (for Hydroxylamine) | Sciencemadness Wiki[3] |
| Boiling Point | 70 °C (158 °F; 343 K) at 60 mm Hg (decomposes) (for Hydroxylamine) | Sciencemadness Wiki[3] |
| Solubility | Soluble in water and alcohol (for Hydroxylamine) | Sciencemadness Wiki[3] |
Toxicological Data
| Parameter | Value | Species | Route | Source(s) |
| LD50 | 408 mg/kg | Mouse | Oral | Sciencemadness Wiki[3] |
| LD50 | 9–70 mg/kg | Mouse, Rat | Intraperitoneal | Sciencemadness Wiki[3] |
| LD50 | 29 mg/kg | Rat | Subcutaneous | Sciencemadness Wiki[3] |
An in vitro study on 3,4-Dichlorophenylhydroxylamine (3,4-CPHA), the N-hydroxyl metabolite of 3,4-dichloroaniline, demonstrated concentration- and time-dependent toxicity in renal cortical slices from Fischer 344 rats.[4]
Hazard Identification and Safety Precautions
Based on the hazard classifications of hydroxylamine and its salts, this compound should be handled with extreme caution.[5][6][7][8]
Potential Hazards:
-
Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[5][8]
-
Skin and Eye Irritation: Causes skin irritation and serious eye damage.[5][9][10]
-
Sensitization: May cause an allergic skin reaction.[5][7][9]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[5][7][9]
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin and Body Protection: Wear protective clothing.
-
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.
Experimental Protocols
In Vitro Cytotoxicity Assay of 3,4-Dichlorophenylhydroxylamine in Rat Renal Cortical Slices
This protocol is based on the methodology described by Valentovic et al. (2001).[4]
Objective: To assess the in vitro toxicity of 3,4-Dichlorophenylhydroxylamine (3,4-CPHA).
Materials:
-
Male Fischer 344 rats (190-250 g)
-
3,4-Dichlorophenylhydroxylamine (3,4-CPHA)
-
Krebs-Henseleit buffer
-
Lactate dehydrogenase (LDH) assay kit
-
Reagents for assessing organic ion accumulation and pyruvate-stimulated gluconeogenesis
-
Glutathione, Ascorbic acid, Dithiothreitol (DTT), Deferoxamine
Methodology:
-
Preparation of Renal Cortical Slices: Renal cortical slices are prepared from male Fischer 344 rats.[4]
-
Incubation: Slices are incubated with varying concentrations of 3,4-CPHA (0-0.5 mM) for different time points (30-120 min) in an oxygenated environment with constant shaking.[4]
-
Toxicity Assessment:
-
Lactate Dehydrogenase (LDH) Leakage: Measure LDH leakage into the incubation medium as an indicator of cell membrane damage.[4]
-
Organic Ion Accumulation: Assess the accumulation of organic ions to evaluate transporter function.[4]
-
Pyruvate-Stimulated Gluconeogenesis: Measure pyruvate-stimulated gluconeogenesis as an indicator of metabolic function.[4]
-
-
Investigation of Protective Agents:
Workflow Diagram:
Caption: Workflow for assessing the in vitro toxicity of 3,4-CPHA.
Mechanism of Toxicity
The available research suggests that the toxicity of 3,4-Dichlorophenylhydroxylamine is mediated by the formation of reactive intermediates.[4]
Key Findings:
-
Reactive Intermediate Formation: The cytotoxicity of 3,4-CPHA was reduced by pretreatment with the antioxidants glutathione or ascorbic acid, suggesting the involvement of a reactive intermediate.[4]
-
Glutathione Depletion: Exposure to 3,4-CPHA led to a decrease in glutathione levels in renal cortical slices.[4]
-
Iron-Independent Mechanism: Pretreatment with the iron chelator deferoxamine did not alter the toxicity of 3,4-CPHA, indicating that its toxicity is mediated through an iron-independent mechanism.[4]
Proposed Signaling Pathway:
Caption: Proposed mechanism of 3,4-dichlorophenylhydroxylamine toxicity.
This technical guide provides a summary of the available safety information for this compound. Due to the limited data on this specific compound, a cautious approach is strongly recommended. All laboratory work should be conducted under the guidance of a qualified safety professional, and a thorough risk assessment should be performed before handling this chemical.
References
- 1. PubChemLite - O-(3,5-dichlorophenyl)hydroxylamine (C6H5Cl2NO) [pubchemlite.lcsb.uni.lu]
- 2. O-(3,5-Dichlorophenyl)hydroxylamine , 98% , 99907-90-1 - CookeChem [cookechem.com]
- 3. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]
- 4. 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. cpachem.com [cpachem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. O-ethylhydroxylamine hydrochloride | C2H7NO.ClH | CID 76850 - PubChem [pubchem.ncbi.nlm.nih.gov]
O-(3,4-dichlorophenyl)hydroxylamine: A Technical Guide to Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of O-(3,4-dichlorophenyl)hydroxylamine. Due to the limited availability of direct quantitative solubility data for this specific compound, this document offers a detailed analysis based on the known properties of structurally analogous molecules. It includes qualitative and quantitative solubility data for related compounds to establish an inferred solubility profile. Furthermore, this guide presents a detailed, adaptable experimental protocol for the precise determination of the solubility of poorly soluble compounds like this compound. To aid in research and development, logical workflows and a hypothetical signaling pathway, based on the known mechanisms of similar chlorinated aromatic compounds, are visualized.
Introduction
This compound is a halogenated aromatic hydroxylamine derivative of interest in various chemical and pharmaceutical research areas. Understanding its solubility is critical for its synthesis, formulation, and biological assessment. The presence of the dichlorinated phenyl ring suggests that the compound is likely to have low aqueous solubility and higher solubility in organic solvents. This guide aims to provide a thorough understanding of its expected solubility and the methods to empirically determine it.
Inferred Solubility Profile
Data from Structurally Analogous Compounds
The following table summarizes the solubility data of compounds structurally related to this compound. This data is used to infer the solubility characteristics of the target compound.
| Compound Name | Structure | Solvent | Solubility | Temperature (°C) |
| 1,2-Dichlorobenzene | C₆H₄Cl₂ | Water | 148 mg/L | 20 |
| Ethanol | Soluble | |||
| Diethyl Ether | Soluble | |||
| N-Phenylhydroxylamine | C₆H₅NHOH | Water | 20 g/L | 5 |
| Hot Water | Soluble | |||
| Ethanol | Soluble | |||
| Diethyl Ether | Soluble | |||
| Chloroform | Very Soluble | |||
| Petroleum Ether | Insoluble | |||
| 4,4'-Dichlorobiphenyl | (C₆H₄Cl)₂ | Water | Poorly Soluble | |
| Acetone | Soluble | |||
| Benzene | Soluble | |||
| Ethanol | Soluble | |||
| Hydroxylamine Hydrochloride | NH₂OH·HCl | Water | 83.3 g/100 g | 17 |
| Water | 94.4 g/100 g | 20 | ||
| Ethanol (abs.) | 4.43 g/100 g | 19.75 | ||
| Methanol | 16.4 g/100 g | 19.75 | ||
| Diethyl Ether | Insoluble | |||
| Glycerol | Soluble |
Inference for this compound:
Based on the data above, this compound is expected to exhibit:
-
Low aqueous solubility : The presence of the dichlorinated phenyl ring will significantly reduce its solubility in water compared to the parent hydroxylamine.
-
Good solubility in polar organic solvents : It is likely to be soluble in alcohols (methanol, ethanol), acetone, and N,N-dimethylformamide.
-
Moderate to good solubility in non-polar organic solvents : Solubility in solvents like toluene and chloroform is expected to be significant.
Experimental Protocol for Solubility Determination
For a precise quantitative determination of the solubility of this compound, the following experimental protocol, based on the shake-flask method for poorly soluble solids, is recommended.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., deionized water, ethanol, methanol, acetone, toluene, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Hypothetical Signaling Pathway
Chlorinated aromatic compounds are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. While the specific interaction of this compound with AhR has not been detailed, a hypothetical signaling pathway can be proposed based on the known mechanisms of similar compounds.
Technical Guide: O-(3,4-dichlorophenyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data
This technical guide provides an in-depth overview of O-(3,4-dichlorophenyl)hydroxylamine, a halogenated aromatic hydroxylamine derivative of interest in medicinal chemistry and drug development. This document outlines its fundamental physicochemical properties, potential synthetic and analytical methodologies, and explores a plausible biological signaling pathway based on related compounds.
Physicochemical Properties
The fundamental quantitative data for this compound are summarized in the table below. The molecular weight is calculated based on the atomic weights of its constituent elements.
| Property | Value |
| Molecular Formula | C₆H₅Cl₂NO |
| Molecular Weight | 192.02 g/mol |
| Monoisotopic Mass | 190.97482 g/mol |
Table 1: Physicochemical Data for this compound.
Experimental Protocols
Synthesis of O-Aryl Hydroxylamines: A General Approach
A plausible synthetic route for this compound involves the O-arylation of hydroxylamine with a suitable 3,4-dichlorophenyl precursor. One common method is the reaction of an activated aryl compound with a protected hydroxylamine, followed by deprotection. A general workflow for such a synthesis is depicted below.
Figure 1: A potential synthetic workflow for this compound.
Methodology:
-
Coupling Reaction: To a solution of 3,4-dichlorophenol and N-hydroxyphthalimide in a suitable aprotic solvent (e.g., tetrahydrofuran), Mitsunobu reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) are added portion-wise at a controlled temperature, typically 0 °C to room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Work-up and Isolation of Intermediate: The reaction mixture is concentrated under reduced pressure. The residue is then purified, for instance by recrystallization or flash column chromatography, to yield N-(3,4-dichlorophenoxy)phthalimide.
-
Hydrazinolysis (Deprotection): The isolated N-(3,4-dichlorophenoxy)phthalimide is dissolved in a solvent such as ethanol or a mixture of dichloromethane and methanol. Hydrazine hydrate is added, and the mixture is stirred, often with gentle heating.
-
Final Product Isolation and Purification: Upon completion of the deprotection, the reaction mixture is worked up to remove the phthalhydrazide byproduct. This may involve filtration and extraction. The crude this compound is then purified by a suitable method, such as column chromatography, to yield the final product.
Analytical Determination: A Spectrophotometric Approach
For the quantitative analysis of this compound, a spectrophotometric method can be adapted. This would likely involve the hydrolysis of the O-aryl bond to release hydroxylamine, which can then be determined colorimetrically.
Methodology:
-
Sample Preparation and Hydrolysis: A known quantity of the this compound sample is subjected to acidic hydrolysis (e.g., by heating with hydrochloric acid) to liberate hydroxylamine.
-
Reduction to Ammonia: The resulting hydroxylamine is passed through a zinc reductor column in an acidic medium to quantitatively reduce it to ammonium sulfate[1].
-
Colorimetric Determination (Berthelot Reaction): The ammonium sulfate is then quantified using the Berthelot (indophenol) reaction. In this reaction, ammonia reacts with a phenol (such as salicylic acid) and hypochlorite in the presence of a catalyst (like sodium nitroprusside) to form a colored indophenol dye[1].
-
Spectrophotometric Measurement: The absorbance of the resulting blue-green solution is measured at its maximum wavelength (typically around 630 nm) using a spectrophotometer.
-
Quantification: The concentration of hydroxylamine, and thus the original this compound, is determined by comparing the absorbance to a standard curve prepared from known concentrations of hydroxylamine.
Potential Signaling Pathway Involvement
Direct evidence for the interaction of this compound with specific signaling pathways is currently lacking. However, studies on other dichlorophenyl-containing compounds may offer insights into its potential biological activities. For instance, 1,3-bis(3,5-dichlorophenyl)urea has been shown to activate the AMP-activated protein kinase (AMPK) pathway in lung cancer cells[2]. AMPK is a key regulator of cellular energy homeostasis and its activation can lead to the inhibition of cell growth and proliferation.
Given the structural similarities, it is plausible that this compound could also modulate the AMPK pathway. The activation of AMPK by a xenobiotic could be a response to cellular stress, such as oxidative stress, which hydroxylamine derivatives are known to induce[3].
Figure 2: A putative signaling pathway involving AMPK activation by this compound.
This proposed pathway suggests that this compound may induce cellular stress, leading to the activation of AMPK. Activated AMPK can then phosphorylate downstream targets to inhibit anabolic pathways (like mTORC1 signaling) that are crucial for cell growth and proliferation, and to promote catabolic processes and apoptosis. This represents a potential mechanism of action that warrants further investigation for this class of compounds in the context of drug development, particularly in oncology.
References
O-(3,4-dichlorophenyl)hydroxylamine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for O-(3,4-dichlorophenyl)hydroxylamine. Due to the limited specific data available for this compound, this paper extrapolates from information on analogous structures and the general chemical properties of hydroxylamine derivatives to provide best-practice recommendations. Detailed experimental protocols for stability assessment are also presented to enable researchers to generate specific data for their formulations.
Summary of Stability and Storage Recommendations
| Parameter | Recommendation/Observation | Potential Degradation Products |
| Storage Temperature | Store at 2-8°C for long-term storage. Room temperature (20-22°C) may be acceptable for short periods.[1] | Increased degradation rate at elevated temperatures. |
| Light Exposure | Store in light-resistant containers. | Photolytic degradation products. |
| Moisture/Humidity | Store in a dry, well-ventilated area in tightly sealed containers.[2] | Hydrolysis products. |
| pH | Susceptible to both acid and base-catalyzed degradation. | Acid/base-catalyzed hydrolysis and rearrangement products. |
| Oxidation | Avoid contact with oxidizing agents.[2] | Oxidation of the hydroxylamine moiety to nitroso, nitro, or other derivatives. |
| Incompatible Materials | Avoid contact with metals. | Catalytic degradation. |
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways, primarily involving the hydroxylamine functional group and the dichlorinated phenyl ring. The most probable degradation mechanisms include hydrolysis, oxidation, and photolytic degradation.
Caption: Inferred degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A forced degradation study is essential to identify the potential degradation products and establish a stability-indicating analytical method.
Stability-Indicating Method Development
A reverse-phase high-performance liquid chromatography (HPLC) method with UV and mass spectrometric (MS) detection is recommended for the separation and identification of this compound and its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm) and MS for mass identification.
Forced Degradation (Stress Testing) Protocol
The following conditions are recommended for forced degradation studies. The extent of degradation should be targeted at 5-20%.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at 60°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis
Analyze all stressed samples, along with a control sample (unstressed), using the developed stability-indicating HPLC-UV/MS method.
Workflow for Stability Assessment
The following diagram outlines a logical workflow for a comprehensive stability assessment of this compound.
Caption: Workflow for stability assessment of this compound.
Conclusion
While specific stability data for this compound is not extensively documented, a proactive approach based on the known chemistry of hydroxylamines and chlorinated aromatics is crucial for its proper handling and use in research and development. The recommendations and protocols outlined in this guide provide a solid framework for ensuring the integrity of this compound and for developing a comprehensive understanding of its stability profile. Researchers are strongly encouraged to perform forced degradation studies to establish a validated stability-indicating method and to confirm the potential degradation pathways.
References
An In-depth Technical Guide to the Spectroscopic Data of O-(3,4-dichlorophenyl)hydroxylamine
Predicted Spectroscopic Data
The spectroscopic data for O-(3,4-dichlorophenyl)hydroxylamine has been predicted by analyzing its structural components: a 3,4-disubstituted dichlorobenzene ring and an O-substituted hydroxylamine moiety.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons of the hydroxylamine group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing chloro groups and the electron-donating alkoxyamine group.
¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the benzene ring. The chemical shifts are dictated by the attached substituents. Carbons bearing the chloro and alkoxyamine groups will be significantly shifted.
Table 1: Predicted NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |
| ~7.4 | d | H-2 | ~150 |
| ~7.2 | d | H-5 | ~133 |
| ~6.9 | dd | H-6 | ~131 |
| ~5.5 (broad) | s | NH₂ | ~120 |
| ~115 | |||
| ~114 |
Note: Predicted chemical shifts are relative to TMS in a non-polar solvent like CDCl₃. The NH₂ proton signal is expected to be broad and its chemical shift can vary with solvent and concentration.
The IR spectrum will exhibit characteristic absorption bands for the N-H and C-O stretching vibrations, as well as bands typical for a substituted benzene ring.
Table 2: Predicted IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Medium, Broad | N-H stretch (asymmetric and symmetric) |
| 1600 - 1450 | Medium - Strong | C=C aromatic ring stretch |
| 1250 - 1200 | Strong | C-O stretch (aryl ether) |
| 1100 - 1000 | Strong | C-Cl stretch |
| 900 - 800 | Strong | C-H out-of-plane bend (aromatic) |
| 880 - 820 | Medium | N-O stretch |
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of two chlorine atoms.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 177/179/181 | High | [M]⁺ (Molecular ion with ³⁵Cl and ³⁷Cl isotopes) |
| 160/162/164 | Medium | [M - NH₂]⁺ |
| 145/147 | High | [M - O-NH₂]⁺ (dichlorophenyl cation) |
| 110 | Medium | [C₆H₃Cl]⁺ |
| 75 | Medium | [C₆H₃]⁺ |
Note: The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic pattern for chlorine-containing fragments.
Experimental Protocols
The following are general experimental methodologies for acquiring the spectroscopic data.
A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[1] Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used for a solid sample.
For mass spectrometry, the sample would be introduced into the ion source of a mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC-MS).[1] Electron ionization (EI) at 70 eV would be used to generate the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Application of O-(3,4-Dichlorophenyl)hydroxylamine in Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arylhydroxylamines are versatile reagents in organic synthesis, serving as valuable precursors for a variety of nitrogen-containing compounds. While the direct synthesis of simple oximes from aldehydes and ketones using O-arylhydroxylamines is feasible, a more significant and high-value application, particularly in the context of drug discovery and medicinal chemistry, is their use in the synthesis of substituted benzofurans. Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.
This document provides detailed protocols for the synthesis of O-(3,4-dichlorophenyl)hydroxylamine and its subsequent application in the construction of the benzofuran scaffold. The methodologies described are based on modern catalytic approaches that offer high efficiency and broad substrate scope.
I. Synthesis of this compound
The preparation of this compound can be efficiently achieved through a two-step sequence involving a palladium-catalyzed O-arylation of a hydroxylamine equivalent, followed by hydrolysis.[1][2][3] Ethyl acetohydroximate is a convenient and commercially available hydroxylamine equivalent for this transformation.[1][2] The palladium-catalyzed coupling reaction benefits from the use of bulky biarylphosphine ligands, which facilitate the carbon-oxygen bond formation.[2]
Experimental Protocol: Palladium-Catalyzed O-Arylation and Hydrolysis
Materials:
-
1-Bromo-3,4-dichlorobenzene (or 1-chloro-3,4-dichlorobenzene)
-
Ethyl acetohydroximate
-
Cesium carbonate (Cs₂CO₃)
-
(allylPdCl)₂
-
t-BuBrettPhos (or other suitable bulky biarylphosphine ligand)
-
Toluene, anhydrous
-
1,4-Dioxane
-
Hydrochloric acid (6 M aqueous solution)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
O-Arylation:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,4-dichlorobenzene (1.0 mmol), ethyl acetohydroximate (1.25 mmol), and cesium carbonate (1.5 mmol).
-
In a separate vial, prepare the palladium catalyst pre-catalyst by dissolving (allylPdCl)₂ (1-2.5 mol%) and the bulky biarylphosphine ligand (e.g., t-BuBrettPhos, 2-5 mol%) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add anhydrous toluene to achieve a final concentration of approximately 0.5 M with respect to the aryl halide.
-
Seal the Schlenk tube and heat the reaction mixture at 65-80 °C.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-12 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude O-(3,4-dichlorophenyl)ethyl acetohydroximate. This intermediate can be used in the next step without further purification.
-
-
Hydrolysis:
-
Dissolve the crude O-(3,4-dichlorophenyl)ethyl acetohydroximate in 1,4-dioxane (to a concentration of approximately 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 6 M aqueous solution of hydrochloric acid (2.0 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.[5]
-
Neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography on silica gel.
-
Quantitative Data for Palladium-Catalyzed O-Arylation of Aryl Halides
The following table summarizes typical yields for the palladium-catalyzed O-arylation of various aryl halides with ethyl acetohydroximate, which is the key step in the synthesis of this compound.
| Aryl Halide Substrate | Ligand | Reaction Time (h) | Yield (%) | Reference |
| 4-Bromochlorobenzene | t-BuBrettPhos | 1 | 92 | [1] |
| 4-Chlorotoluene | t-BuBrettPhos | 12 | 85 | [1] |
| 1-Bromo-4-methoxybenzene | t-BuBrettPhos | 1 | 95 | [1] |
| 1-Bromo-3,5-dimethylbenzene | t-BuBrettPhos | 1 | 93 | [1] |
II. Application: Synthesis of Substituted Benzofurans
O-Arylhydroxylamines are excellent precursors for the synthesis of benzofurans through a reaction with ketones. This transformation proceeds via an initial condensation to form an O-aryl oxime ether, which then undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the benzofuran product.[6][7] The reaction is typically promoted by a strong acid, such as methanesulfonic acid or hydrochloric acid.[6][7]
Experimental Protocol: Direct Benzofuran Synthesis
Materials:
-
This compound hydrochloride
-
Ketone (e.g., cyclohexanone, acetophenone)
-
Methanesulfonic acid (MsOH) or Hydrochloric acid (4 M in dioxane)
-
Tetrahydrofuran (THF) or 1,4-Dioxane
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound hydrochloride (1.0 mmol) and the desired ketone (2.0 mmol).
-
Add the solvent (THF or 1,4-dioxane, to a concentration of approximately 0.2 M).
-
Add the acid promoter. Two common conditions are:
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the substituted benzofuran.
Quantitative Data for Benzofuran Synthesis from O-Arylhydroxylamines
The following table presents representative yields for the synthesis of benzofurans from various O-arylhydroxylamines and ketones.
| O-Arylhydroxylamine | Ketone | Acid | Yield (%) | Reference |
| O-Phenylhydroxylamine HCl | Cyclohexanone | MsOH | 70 | [8] |
| O-(4-Methoxyphenyl)hydroxylamine HCl | Cyclohexanone | MsOH | 85 | [6] |
| O-(4-Chlorophenyl)hydroxylamine HCl | Cyclohexanone | MsOH | 68 | [6] |
| O-Phenylhydroxylamine (from intermediate) | Cyclopentanone | HCl/dioxane | 75 | [1] |
| O-(4-Trifluoromethylphenyl)hydroxylamine (from intermediate) | Cyclohexanone | HCl/dioxane | 61 | [1] |
Visualizations
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of substituted benzofurans.
Palladium-Catalyzed O-Arylation of Ethyl Acetohydroximate
Caption: Palladium-catalyzed O-arylation cycle.
Mechanism of Benzofuran Synthesis from O-Arylhydroxylamine
Caption: Mechanism of acid-catalyzed benzofuran synthesis.
References
- 1. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
- 3. Pd-catalyzed O-arylation of ethyl acetohydroximate: synthesis of O-arylhydroxylamines and substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Direct Preparation of Benzofurans from O-Arylhydroxylamines [organic-chemistry.org]
- 7. Benzofuran synthesis [organic-chemistry.org]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
O-(3,4-dichlorophenyl)hydroxylamine: A Versatile Building Block for Bioactive Molecules
Introduction
O-(3,4-dichlorophenyl)hydroxylamine is a valuable chemical intermediate employed in the synthesis of a diverse range of bioactive molecules. The presence of the 3,4-dichlorophenyl moiety is a common feature in many pharmacologically active compounds, contributing to favorable interactions with various biological targets. This hydroxylamine derivative serves as a key building block for introducing this privileged scaffold, enabling the exploration of new chemical space in drug discovery and development. This document provides an overview of its applications, synthesis, and protocols for its use in the generation of bioactive compounds, with a particular focus on its role in the development of enzyme inhibitors.
Applications in Bioactive Molecule Synthesis
The primary application of this compound lies in its utility as a precursor for molecules with therapeutic potential. The dichlorinated phenyl ring is a well-established pharmacophore found in a variety of approved drugs and clinical candidates. Its incorporation can enhance binding affinity, metabolic stability, and other pharmacokinetic properties.
A significant area of application for this building block is in the development of inhibitors for enzymes involved in cancer and immune regulation. Notably, derivatives of this compound have shown potent inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan dioxygenase (TDO). These enzymes are implicated in tumor immune escape, making their inhibition a promising strategy in cancer immunotherapy.
Synthesis of this compound
The synthesis of this compound can be achieved through various established methods for the preparation of O-aryl hydroxylamines. A common and effective approach involves a Mitsunobu reaction, which allows for the formation of the C-O bond between the dichlorophenyl group and the hydroxylamine nitrogen.
A generalized synthetic workflow is depicted below:
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of O-(3,4-Dichlorophenylbenzyl)hydroxylamine hydrochloride (A Representative Derivative)
This protocol is adapted from a known procedure for a closely related derivative and illustrates the general synthetic strategy.
Materials:
-
3,4-Dichlorobenzyl alcohol
-
N-Hydroxyphthalimide
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Mitsunobu Reaction:
-
To a solution of 3,4-dichlorobenzyl alcohol (1.0 eq) and N-hydroxyphthalimide (1.2 eq) in anhydrous THF at 0 °C, add triphenylphosphine (1.5 eq).
-
Slowly add diethyl azodicarboxylate (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(3,4-dichlorobenzyloxy)phthalimide.
-
-
Hydrazinolysis (Deprotection):
-
Dissolve the purified N-(3,4-dichlorobenzyloxy)phthalimide in ethanol.
-
Add hydrazine hydrate (1.5 eq) and stir the mixture at room temperature for 4-6 hours.
-
A precipitate of phthalhydrazide will form. Filter the mixture and wash the solid with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude O-(3,4-dichlorobenzyl)hydroxylamine.
-
-
Salt Formation:
-
Dissolve the crude hydroxylamine derivative in a minimal amount of diethyl ether.
-
Add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield O-(3,4-dichlorobenzyl)hydroxylamine hydrochloride as a white solid.
-
Bioactivity of Derivatives
Derivatives of this compound have demonstrated significant biological activity, particularly as enzyme inhibitors. The following table summarizes the inhibitory activity of a representative derivative against key enzymes in the tryptophan catabolism pathway.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| O-(3,4-Dichlorophenylbenzyl)hydroxylamine | IDO1 | 2 | [1] |
| IDO2 | 32 | [1] | |
| TDO | 4 | [1] |
Table 1: Inhibitory activity of an this compound derivative.[1]
The data indicates that the 3,4-dichloro substitution pattern contributes to potent, broad-spectrum inhibition of these important cancer immunotherapy targets.[1]
Signaling Pathway Context
The enzymes IDO1, IDO2, and TDO are crucial regulators of the kynurenine pathway of tryptophan metabolism. By catabolizing tryptophan, these enzymes deplete the local environment of this essential amino acid and produce immunosuppressive metabolites, collectively known as kynurenines. This process is exploited by cancer cells to evade immune surveillance. Inhibitors derived from this compound block this pathway, thereby restoring anti-tumor immunity.
Caption: Inhibition of the Kynurenine Pathway by this compound derivatives.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel bioactive molecules. Its application in the development of potent inhibitors of IDO1, IDO2, and TDO highlights its potential in the field of cancer immunotherapy. The synthetic protocols, while requiring careful optimization, are based on well-established chemical transformations. Further exploration of derivatives based on this scaffold is warranted to discover new therapeutic agents for a range of diseases.
References
Application Notes and Protocols for the Derivatization of Carbonyl Compounds with O-(3,4-dichlorophenyl)hydroxylamine for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and sensitive quantification of carbonyl compounds, such as aldehydes and ketones, is crucial in various fields, including environmental monitoring, food chemistry, and pharmaceutical development. Many of these compounds are highly volatile and reactive, making their direct analysis challenging. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of underivatized carbonyl compounds by GC-MS can be hampered by their poor chromatographic behavior and thermal instability.
Chemical derivatization is a widely employed strategy to overcome these limitations. The reaction of carbonyl compounds with hydroxylamine derivatives to form stable oximes is a common and effective derivatization approach. This process increases the thermal stability and volatility of the analytes, leading to improved chromatographic peak shapes and enhanced sensitivity. O-substituted hydroxylamines are particularly useful as they prevent the formation of syn- and anti-isomers that can complicate chromatographic separation.
This document provides detailed application notes and protocols for the derivatization of carbonyl compounds with O-(3,4-dichlorophenyl)hydroxylamine for subsequent GC-MS analysis. While specific literature on this particular reagent is limited, the provided protocols are based on well-established methods for other substituted hydroxylamines, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The presence of chlorine atoms in the this compound molecule is expected to enhance the electron capture response, potentially leading to very low detection limits in electron capture negative ionization (ECNI) mass spectrometry.
Principle of the Derivatization Reaction
The derivatization of carbonyl compounds with this compound proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form a stable O-(3,4-dichlorophenyl)oxime. This reaction converts the polar and often non-volatile carbonyl group into a less polar, more volatile, and thermally stable oxime derivative suitable for GC-MS analysis. The reaction is typically carried out in an aqueous or organic solvent and may be facilitated by adjusting the pH.
Experimental Protocols
Materials and Reagents
-
Derivatizing Reagent: this compound hydrochloride (synthesis may be required if not commercially available)
-
Solvents: Methanol, Ethyl acetate, Hexane (all HPLC or GC grade)
-
pH Adjustment: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)
-
Internal Standard: A suitable internal standard, such as a deuterated analog of one of the target analytes or a compound with similar chemical properties that is not present in the sample.
-
Standard Solutions: Stock solutions of the target carbonyl compounds in a suitable solvent (e.g., methanol).
Protocol 1: Derivatization of Carbonyl Compounds in Aqueous Samples
This protocol is suitable for the analysis of carbonyl compounds in aqueous matrices such as environmental water samples or biological fluids.
-
Sample Preparation:
-
To a 10 mL glass vial, add 5 mL of the aqueous sample.
-
If the sample contains suspended solids, centrifuge or filter prior to derivatization.
-
Add a known amount of internal standard to the sample.
-
-
Derivatization Reaction:
-
Prepare a fresh solution of this compound hydrochloride in water at a concentration of 10 mg/mL.
-
Add 100 µL of the derivatizing reagent solution to the sample vial.
-
Adjust the pH of the solution to 3-4 using dilute HCl or NaOH. The acidic pH catalyzes the reaction.
-
Seal the vial and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 1 hour in a heating block or water bath.
-
-
Extraction of Derivatives:
-
After incubation, allow the vial to cool to room temperature.
-
Add 2 mL of hexane or ethyl acetate to the vial.
-
Vortex vigorously for 2 minutes to extract the oxime derivatives into the organic phase.
-
Centrifuge for 5 minutes at 2000 rpm to separate the phases.
-
Carefully transfer the upper organic layer to a clean vial.
-
Repeat the extraction with another 2 mL of the organic solvent.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 200 µL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the concentrated extract into the GC-MS system.
-
Protocol 2: Derivatization of Carbonyl Compounds in Organic Solvents or Extracts
This protocol is suitable for samples that are already in an organic solvent or for extracts from solid matrices.
-
Sample Preparation:
-
To a 2 mL glass vial, add up to 1 mL of the sample solution in an organic solvent (e.g., acetonitrile, ethyl acetate).
-
Add a known amount of internal standard.
-
-
Derivatization Reaction:
-
Prepare a 10 mg/mL solution of this compound hydrochloride in a small amount of water and dilute with a compatible organic solvent like acetonitrile.
-
Add 50 µL of the derivatizing reagent solution to the sample vial.
-
If the reaction is slow, a small amount of an acidic catalyst (e.g., a drop of glacial acetic acid) can be added.
-
Seal the vial and vortex.
-
Incubate at 60°C for 1 hour.
-
-
Sample Cleanup (if necessary):
-
After cooling, if the sample contains non-volatile interferences, a solid-phase extraction (SPE) cleanup step may be necessary. The choice of SPE cartridge will depend on the nature of the sample matrix and the target analytes.
-
-
GC-MS Analysis:
-
Directly inject 1-2 µL of the derivatized sample into the GC-MS system. If necessary, the sample can be diluted or concentrated prior to analysis.
-
GC-MS Parameters (Example)
The following are typical starting parameters for the GC-MS analysis of the O-(3,4-dichlorophenyl)oxime derivatives. Optimization will be required for specific analytes and instrumentation.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV or Electron Capture Negative Ionization (ECNI)
-
Scan Range: m/z 50-500 (for full scan mode) or Selected Ion Monitoring (SIM) for target analysis.
Data Presentation
The following tables summarize representative quantitative data from studies using other substituted hydroxylamine derivatization reagents for GC-MS analysis of carbonyl compounds. This data can serve as an expected performance benchmark for the this compound method.
Table 1: Representative Limits of Detection (LOD) and Quantitation (LOQ) for Carbonyl Compounds using Hydroxylamine Derivatization and GC-MS Analysis.
| Carbonyl Compound | Derivatizing Reagent | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Formaldehyde | PFBHA | 0.1 | 0.3 | [1] |
| Acetaldehyde | PFBHA | 0.2 | 0.6 | [1] |
| Acetone | PFBHA | 0.5 | 1.5 | [1] |
| Propanal | PFBHA | 0.1 | 0.4 | [1] |
| Butanal | PFBHA | 0.1 | 0.3 | [1] |
| Hexanal | Hydroxylamine | - | 5.0 | [2] |
| Heptanal | Hydroxylamine | - | 5.0 | [2] |
Note: Data is based on published literature for the specified reagents and may vary depending on the specific analytical conditions and matrix.
Table 2: Representative Linearity Data for Carbonyl Compound Analysis.
| Carbonyl Compound | Derivatizing Reagent | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Various Carbonyls | PFBHA | 0.5 - 100 | > 0.99 | [1] |
| Steroid Hormones | Hydroxylamine | 0.05 - 50 | > 0.99 | [2] |
Note: This table provides examples of typical linear ranges and correlation coefficients achievable with hydroxylamine-based derivatization methods.
Visualizations
Derivatization and Analysis Workflow
Caption: General workflow for derivatization and GC-MS analysis.
Chemical Reaction Pathway
Caption: Derivatization of a carbonyl compound.
Conclusion
The derivatization of carbonyl compounds with this compound to form stable oximes is a promising approach for their sensitive and reliable quantification by GC-MS. The protocols provided in this document, based on established methodologies for similar reagents, offer a solid starting point for method development. The chlorinated nature of the derivatizing agent may provide significant advantages in terms of sensitivity, particularly when using ECNI-MS. Researchers are encouraged to optimize the reaction and analytical conditions for their specific carbonyl compounds of interest and sample matrices to achieve the best possible performance.
References
- 1. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: O-(3,4-dichlorophenyl)hydroxylamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(3,4-dichlorophenyl)hydroxylamine is a substituted hydroxylamine derivative with significant potential in medicinal chemistry. Its unique chemical properties, stemming from the presence of both a reactive hydroxylamine moiety and a dichlorinated phenyl ring, make it a valuable building block for the synthesis of novel therapeutic agents. The hydroxylamine group can act as a versatile nucleophile and is a precursor to various functional groups, while the dichlorophenyl scaffold is a common feature in many bioactive molecules, often contributing to enhanced binding affinity and metabolic stability.
This document provides an overview of the potential applications of this compound in drug discovery, along with detailed protocols for its use in the synthesis of biologically active compounds. The information presented is based on the known reactivity of hydroxylamines and the biological activities of structurally related molecules.
Potential Applications in Medicinal Chemistry
Derivatives of this compound are promising candidates for the development of new drugs targeting a range of diseases. Based on the activities of analogous compounds, key therapeutic areas of interest include:
-
Oncology: As a scaffold for the synthesis of inhibitors of enzymes involved in cancer progression, such as Indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 is a key immune checkpoint protein, and its inhibition can restore anti-tumor immunity.[1]
-
Neuropharmacology: Serving as a precursor for the development of novel antidepressants and other neuropharmacological agents.[1] The dichlorophenyl moiety is present in several existing antidepressant drugs.
-
Infectious Diseases: The hydroxylamine functional group can be incorporated into molecules designed to inhibit enzymes essential for the survival of pathogens.
Chemical Reactivity and Synthetic Utility
This compound can participate in a variety of chemical transformations, making it a versatile starting material for compound library synthesis. Key reactions include:
-
Oxime Formation: Reaction with aldehydes and ketones to form stable oxime derivatives.[2] This reaction is fundamental in bioconjugation and the synthesis of various heterocyclic compounds.
-
N-Alkylation and N-Arylation: The nitrogen atom can be functionalized through reactions with alkyl or aryl halides to introduce diverse substituents.
-
Reduction: The hydroxylamine can be reduced to the corresponding amine, providing a route to 3,4-dichloroaniline derivatives.[2]
-
Oxidation: Oxidation can yield nitroso or nitro compounds, which are also valuable intermediates in organic synthesis.[2]
Experimental Protocols
The following are generalized protocols for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of an Oxime Derivative
This protocol describes the general procedure for the reaction of this compound with a carbonyl compound to form an oxime.
Materials:
-
This compound hydrochloride
-
Aldehyde or ketone of interest
-
Sodium acetate or other suitable base
-
Ethanol or other appropriate solvent
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) and sodium acetate (1.2 eq) in ethanol.
-
Add the aldehyde or ketone (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product by appropriate analytical methods (e.g., NMR, MS, IR).
Protocol 2: N-Alkylation of this compound
This protocol outlines a general method for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with heating, monitoring by TLC.
-
Upon completion, filter off any inorganic salts.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield the N-alkylated product.
-
Confirm the structure of the product using analytical techniques.
Data Presentation
The following table summarizes the inhibitory activity of a representative hydroxylamine derivative against IDO1, highlighting the potential for compounds derived from this compound to exhibit similar potency.[1]
| Compound Name | Target | IC50 (nM) | Cell Line |
| O-benzylhydroxylamine | IDO1 | 150 | HeLa |
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for IDO1 inhibition.
Experimental Workflow
Caption: General workflow for the synthesis of oxime derivatives.
References
Application Notes and Protocols: O-(3,4-dichlorophenyl)hydroxylamine in Synthesis
Topic: Reaction of O-(3,4-dichlorophenyl)hydroxylamine with Aldehydes and Ketones Audience: Researchers, scientists, and drug development professionals.
Introduction
O-substituted hydroxylamines are versatile reagents in organic synthesis, primarily used for the creation of stable oxime ethers. The reaction of an O-substituted hydroxylamine with an aldehyde or ketone provides a reliable method for converting carbonyl functionalities into a C=N double bond, which is a key structural motif in many biologically active compounds. Oximes and their derivatives are noted for a wide spectrum of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2]
This document provides detailed application notes for the reaction of this compound with various aldehydes and ketones. The inclusion of the 3,4-dichlorophenyl group is of particular interest in medicinal chemistry and drug development. The electronic properties and lipophilicity conferred by this moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, potentially enhancing enzyme inhibition or receptor binding. For instance, dichlorophenyl derivatives have been integral in developing potent enzyme inhibitors for targets in neurodegenerative disorders.[3] These reactions yield O-(3,4-dichlorophenyl)oximes, which serve as stable intermediates for further functionalization or as final target compounds for biological screening.
Reaction Mechanism
The formation of an O-aryl oxime from an aldehyde or ketone proceeds via a two-step condensation reaction. The first step is the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon. This is followed by a proton transfer to form a carbinolamine intermediate. In the second step, under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final O-aryl oxime product. The reaction is generally reversible and is driven to completion by the removal of water.
References
Application Notes and Protocols for the Analytical Detection of O-(3,4-dichlorophenyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of O-(3,4-dichlorophenyl)hydroxylamine, a compound of interest in pharmaceutical development and chemical synthesis. The following protocols are designed to be adaptable for various research and quality control applications.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk drug substances and reaction mixtures. Due to the analyte's lack of a strong chromophore, a pre-column derivatization step is employed to enhance UV detection sensitivity.
Experimental Protocol: HPLC-UV
a) Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and water (50:50 v/v) to obtain a stock solution of 100 µg/mL.
-
Sample Solution: Accurately weigh a sample powder equivalent to about 10 mg of this compound and transfer to a 100 mL volumetric flask. Add 50 mL of acetonitrile/water (50:50 v/v) and sonicate for 15 minutes. Dilute to volume with the same solvent.
-
Derivatization: To 1.0 mL of each standard and sample solution in separate vials, add 1.0 mL of a 1% (v/v) benzaldehyde solution in acetonitrile and 0.5 mL of a 1 M sodium acetate buffer (pH 5.0). Cap the vials and heat at 60°C for 30 minutes. Cool to room temperature before injection.
b) Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
c) Data Presentation:
Quantitative data for a typical validation of this method for a related hydroxylamine derivative is presented below. Similar performance is expected for this compound.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Recovery | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
Workflow Diagram: HPLC-UV Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a highly selective and sensitive method for the detection and quantification of this compound, particularly for trace-level analysis and impurity profiling. Derivatization is often necessary to improve the volatility and thermal stability of the analyte.
Experimental Protocol: GC-MS
a) Sample Preparation and Derivatization:
-
Standard Solution: Prepare a 100 µg/mL stock solution of this compound in ethyl acetate.
-
Sample Solution: Extract the sample with ethyl acetate to a concentration of approximately 100 µg/mL of the analyte.
-
Derivatization: To 1 mL of the standard or sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial tightly and heat at 70°C for 60 minutes. Cool to room temperature before injection.
b) GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium at 1.2 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-450 |
| SIM Ions | To be determined from the mass spectrum of the derivatized analyte |
c) Data Presentation:
Expected performance characteristics for a similar derivatized analyte are provided below.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
| Recovery | 95.0% - 105.0% |
| Precision (%RSD) | < 5.0% |
Workflow Diagram: GC-MS Analysis
Signaling Pathway Diagram (Hypothetical)
While this compound is not a signaling molecule itself, it may be a metabolite or precursor to a pharmacologically active compound. The following diagram illustrates a hypothetical metabolic pathway.
Application Notes and Protocols for the Synthesis of Potential Agrochemicals from O-(3,A-dichlorophenyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of agrochemicals derived from O-(3,4-dichlorophenyl)hydroxylamine. The protocols detailed below are intended for use by qualified professionals in a laboratory setting.
Introduction
This compound is a versatile chemical intermediate for the synthesis of a variety of compounds with potential agrochemical applications. The 3,4-dichlorophenyl moiety is a common feature in a number of commercially successful herbicides, fungicides, and insecticides. This structural motif is known to contribute to the biological activity of these compounds. This document outlines the synthesis of N-(3,4-dichlorophenyl)-N-hydroxy-N'-alkylureas, a class of compounds with potential herbicidal activity, and provides data on the biological activity of related dichlorophenyl derivatives.
Synthesis of N-(3,4-dichlorophenyl)-N-hydroxy-N'-alkylureas
A key application of this compound is its reaction with isocyanates to form N,N'-disubstituted hydroxyureas. These compounds are analogues of known phenylurea herbicides and are expected to exhibit similar biological activity.
Experimental Protocol: Synthesis of N-(3,4-dichlorophenyl)-N-hydroxy-N'-methylurea
This protocol describes the synthesis of N-(3,4-dichlorophenyl)-N-hydroxy-N'-methylurea, a potential herbicidal agent, from this compound and methyl isocyanate.
Materials:
-
This compound
-
Methyl isocyanate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
While stirring, add a solution of methyl isocyanate (1 equivalent) in the same anhydrous solvent dropwise via a dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield N-(3,4-dichlorophenyl)-N-hydroxy-N'-methylurea as a solid.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of N-(3,4-dichlorophenyl)-N-hydroxy-N'-methylurea.
Potential Agrochemical Applications and Biological Activity Data
Derivatives of 3,4-dichlorophenylurea are known to possess herbicidal, fungicidal, and insecticidal properties. The data presented below is for structurally related compounds and serves as a guide for the expected activity of novel derivatives synthesized from this compound.
Herbicidal Activity
Many 3,4-dichlorophenylurea derivatives act as inhibitors of photosynthesis at the photosystem II (PSII) level.
Table 1: Herbicidal Activity of Dichlorophenylurea Derivatives
| Compound | Target Weed | Activity Metric | Value | Reference |
| Diuron | Various annual weeds | - | Effective pre-emergence herbicide | [1] |
| Linuron | Broadleaf weeds and grasses | - | Selective, pre- and post-emergence herbicide | [2] |
Fungicidal Activity
Certain dichlorophenyl derivatives have shown efficacy against various fungal pathogens.
Table 2: Fungicidal Activity of Dichlorophenyl Derivatives
| Compound | Fungal Pathogen | Activity Metric | Value (µg/mL) | Reference |
| N-(3,4-dichlorophenyl)thiourea derivative | Botrytis cinerea | EC50 | 9.09 | [3] |
| N-(3,4-dichlorophenyl)thiourea derivative | Cercospora arachidicola | EC50 | 13.22 | [3] |
| N-(3,4-dichlorophenyl)thiourea derivative | Physalospora piricola | EC50 | 12.12 | [3] |
Insecticidal Activity
The 3,4-dichlorophenyl moiety is also present in some insecticides.
Table 3: Insecticidal Activity of Dichlorophenyl Derivatives
| Compound | Target Insect | Activity Metric | Value | Reference |
| 1,1-dichloro-2-(3,4-dichlorophenyl)cyclopropane | Prodenia litura | LD50 | - | [3] |
| Substituted urea derivatives | Mycobacterium tuberculosis | Growth Inhibition | 80-89% at 6.25 µM | [1] |
Mechanism of Action: Phenylurea Herbicides
Phenylurea herbicides, such as Diuron and Linuron, are known to inhibit photosynthesis by blocking the electron transport chain in photosystem II (PSII). They bind to the D1 protein of the PSII complex, displacing plastoquinone (QB) from its binding site. This interruption of electron flow leads to the inhibition of ATP and NADPH production, ultimately causing plant death.
Diagram of the Photosystem II Inhibition Pathway
Caption: Inhibition of Photosystem II by N-(3,4-dichlorophenyl)-N-hydroxyurea.
Conclusion
This compound serves as a valuable starting material for the synthesis of potential agrochemicals, particularly N-(3,4-dichlorophenyl)-N-hydroxy-N'-alkylureas. The protocols and data provided herein offer a foundation for researchers to explore the synthesis and biological evaluation of novel compounds in this class. Further investigation into the structure-activity relationships of these derivatives may lead to the development of new and effective agrochemical agents.
References
- 1. Antimycobacterial activity of 3,4-dichlorophenyl-ureas, N,N-diphenyl-ureas and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and fungicidal evaluation of novel psoralen derivatives containing sulfonohydrazide or acylthiourea moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Continuous Flow Synthesis of O-(3,4-dichlorophenyl)hydroxylamine
An application note on the continuous flow synthesis of O-(3,4-dichlorophenyl)hydroxylamine is provided below, including a detailed protocol, data presentation, and a workflow diagram as requested. It is important to note that while direct literature on the continuous flow synthesis of this specific molecule is not available, the following protocol has been developed based on established continuous flow methodologies for the synthesis of analogous aryl hydroxylamines and related compounds.[1][2][3][4]
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its preparation can be challenging using traditional batch methods due to potential safety hazards and difficulties in controlling reaction parameters. Continuous flow chemistry offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction conditions, and the potential for higher yields and purity.[1] This application note details a proposed continuous flow protocol for the synthesis of this compound. The described method is based on the selective hydrogenation of 3,4-dichloronitrobenzene in the presence of a catalyst and an additive to promote the formation of the corresponding N-arylhydroxylamine, a common precursor which can be rearranged to the O-aryl isomer, or alternatively, a direct O-arylation approach. For the purpose of this note, a direct synthesis approach is adapted from similar continuous flow processes.[2][3][4]
Reaction Scheme (Proposed):
A plausible route for the synthesis of this compound involves the O-arylation of a protected hydroxylamine derivative, followed by deprotection. An alternative, more direct approach adapted for flow chemistry could involve the reaction of 3,4-dichlorophenol with an activated hydroxylamine equivalent. However, a more commonly analogous transformation in flow is the selective reduction of the corresponding nitroarene. While this typically yields the N-arylhydroxylamine, conditions can be optimized to favor different isomers or subsequent rearrangement. The protocol below is based on the highly efficient selective hydrogenation of nitroarenes to arylhydroxylamines.[1][2]
Key Advantages of the Continuous Flow Approach:
-
Enhanced Safety: Small reaction volumes in the flow reactor minimize the risks associated with potentially exothermic reactions or unstable intermediates.
-
Improved Control: Precise control over residence time, temperature, and pressure allows for fine-tuning of the reaction to maximize selectivity and yield.[2]
-
Higher Efficiency: Continuous processing can lead to higher throughput and space-time yields compared to batch production.[3][4]
-
Reproducibility: Automated continuous flow systems ensure high reproducibility of the synthesis.
Experimental Protocols
Materials and Reagents:
-
3,4-Dichloronitrobenzene
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), HPLC grade
-
5% Platinum on carbon (Pt/C) catalyst, packed in a commercially available cartridge
-
Hydrogen (H₂) gas, high purity
-
Methanol, HPLC grade
-
Nitrogen (N₂) gas, high purity
Equipment:
-
A continuous flow reactor system (e.g., Vapourtec R-Series, Uniqsis FlowSyn) equipped with:
-
HPLC pumps for liquid delivery
-
A gas delivery module for hydrogen
-
A heated column reactor holder
-
A packed bed reactor (catalyst cartridge)
-
Back pressure regulator
-
Automated sample collection system
-
Experimental Setup and Procedure:
-
Preparation of the Reagent Solution:
-
Prepare a 0.1 M solution of 3,4-dichloronitrobenzene in THF.
-
To this solution, add DMAP to a final concentration of 0.01 M.[2]
-
Degas the solution by sparging with nitrogen for 15 minutes.
-
-
System Priming and Equilibration:
-
Install the 5 wt. % Pt/C catalyst cartridge (e.g., Ø3.0 × 50 mm; 0.1 g) into the column reactor holder.[2]
-
Prime the system by flushing with methanol at a flow rate of 0.5 mL/min for 30 minutes.[2]
-
Switch the solvent to THF and allow the system to equilibrate for 15 minutes.
-
Set the reactor temperature to 25 °C.[2]
-
Introduce hydrogen gas at a pressure of 6 bar.[2]
-
Set the back pressure regulator to 4 bar.[2]
-
-
Continuous Flow Synthesis:
-
Pump the prepared reagent solution of 3,4-dichloronitrobenzene and DMAP in THF through the catalyst cartridge at a flow rate of 0.5 mL/min.[2]
-
Allow the system to stabilize for 30 minutes before collecting the product stream.
-
Collect samples at regular intervals (e.g., every 20 minutes) for analysis.[2]
-
-
Work-up and Analysis:
-
The collected fractions containing the product can be concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Analyze the product fractions by HPLC and/or LC-MS to determine conversion, selectivity, and purity.
-
Data Presentation
The following table summarizes the expected quantitative data based on analogous continuous flow syntheses of N-arylhydroxylamines from nitroarenes.[2]
| Parameter | Value | Reference |
| Substrate | 3,4-Dichloronitrobenzene | - |
| Substrate Concentration | 0.1 M in THF | [2] |
| Additive | 4-(Dimethylamino)pyridine (DMAP), 0.1 eq. | [2] |
| Catalyst | 5 wt. % Pt/C (0.1 g in cartridge) | [2] |
| Hydrogen Pressure | 6 bar | [2] |
| Back Pressure | 4 bar | [2] |
| Liquid Flow Rate | 0.5 mL/min | [2] |
| Temperature | 25 °C | [2] |
| Residence Time (calculated) | Variable based on reactor volume | - |
| Expected Conversion | >99% | [2] |
| Expected Selectivity | >99% | [2] |
| Throughput | Variable based on run time | - |
Visualizations
Diagram of the Continuous Flow Synthesis Workflow:
Caption: Workflow for the continuous flow synthesis.
This application note provides a detailed, albeit proposed, protocol for the continuous flow synthesis of this compound. The methodology is adapted from robust and efficient procedures for the synthesis of related arylhydroxylamines. The use of continuous flow technology is anticipated to provide a safe, efficient, and scalable method for the production of this important chemical intermediate. Researchers are encouraged to use this protocol as a starting point and to optimize conditions for their specific experimental setup.
References
Troubleshooting & Optimization
Optimizing reaction conditions for O-(3,4-dichlorophenyl)hydroxylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and handling of O-(3,4-dichlorophenyl)hydroxylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A highly effective method for the synthesis of O-arylhydroxylamines, including this compound, is the Palladium-catalyzed O-arylation of a hydroxylamine equivalent, such as ethyl acetohydroximate, with an appropriate aryl halide (e.g., 1-bromo-3,4-dichlorobenzene or 1-iodo-3,4-dichlorobenzene).[1][2][3] This method offers broad substrate scope and generally proceeds with good yields and short reaction times.[2][3]
Q2: What are the main challenges in synthesizing and handling this compound?
A2: The primary challenges include:
-
Side Reactions: Over-reduction to the corresponding 3,4-dichloroaniline can be a significant side reaction if starting from a nitroaromatic precursor.[4] In coupling reactions, homo-coupling of the aryl halide can also occur.
-
Product Instability: Hydroxylamines can be unstable and may decompose over time, especially when exposed to air, heat, or certain metals.[5] It is often preferable to store them as their hydrochloride salts to improve stability.
-
Purification: Separating the desired product from starting materials, catalyst residues, and byproducts can be challenging and may require careful chromatographic purification or crystallization.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through flash column chromatography on silica gel.[6] Subsequent conversion to the hydrochloride salt by treatment with HCl in an organic solvent like diethyl ether can facilitate isolation of a stable, crystalline solid.[7] Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can further enhance purity.[7]
Q4: What are the recommended storage conditions for this compound?
A4: Due to its potential instability, this compound should be stored as its hydrochloride salt if possible. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated) to minimize degradation.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst or ligand. 2. Poor quality of reagents or solvents. 3. Incorrect reaction temperature. 4. Insufficient reaction time. | 1. Use fresh catalyst and ligand. Ensure they are handled under inert conditions if air-sensitive. 2. Use freshly distilled or anhydrous solvents and high-purity reagents. 3. Optimize the reaction temperature. For Pd-catalyzed couplings, temperatures between 80-110 °C are common. 4. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Formation of Significant Byproducts (e.g., 3,4-dichloroaniline) | 1. If using a reduction method, the reducing agent is too strong or the reaction time is too long. 2. In coupling reactions, side reactions like hydrodehalogenation or catalyst decomposition may occur. | 1. Choose a milder reducing agent or carefully control the stoichiometry and reaction time. 2. Ensure the reaction is run under a strictly inert atmosphere. Screen different ligands and bases to minimize side reactions. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil and difficult to handle. 2. Co-elution of impurities during column chromatography. | 1. Convert the product to its hydrochloride salt to induce crystallization and facilitate handling. 2. Optimize the eluent system for column chromatography. Consider using a different stationary phase or employing preparative TLC. |
| Product Decomposition During Workup or Storage | 1. Exposure to air, moisture, or incompatible materials. 2. Elevated temperatures during solvent removal. | 1. Perform the workup quickly and under an inert atmosphere where possible. Store the purified product under inert gas at low temperatures. 2. Use a rotary evaporator at low temperatures to remove solvents. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of this compound
This protocol is adapted from established methods for the Pd-catalyzed O-arylation of ethyl acetohydroximate.[2][3]
Materials:
-
1-bromo-3,4-dichlorobenzene
-
Ethyl acetohydroximate
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
t-BuBrettPhos (Ligand)
-
NaOtBu (Sodium tert-butoxide)
-
Toluene (anhydrous)
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Diethyl ether
-
Saturated aqueous NH₄Cl
-
Saturated aqueous NaCl (brine)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), t-BuBrettPhos (4 mol%), and NaOtBu (1.5 equivalents). The tube is evacuated and backfilled with argon three times.
-
Addition of Reagents: Add 1-bromo-3,4-dichlorobenzene (1 equivalent), ethyl acetohydroximate (1.2 equivalents), and anhydrous toluene to the Schlenk tube under a positive pressure of argon.
-
Reaction: The reaction mixture is stirred at 100 °C and monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification of the Intermediate: The crude residue (O-(3,4-dichlorophenyl)acetohydroximate) is purified by flash column chromatography on silica gel.
-
Hydrolysis to the Final Product: The purified intermediate is dissolved in a suitable solvent (e.g., 1,4-dioxane), and a solution of HCl (e.g., 4 M in 1,4-dioxane) is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC/LC-MS).
-
Isolation: The solvent is removed under reduced pressure, and the resulting solid hydrochloride salt of this compound can be triturated with diethyl ether, filtered, and dried under vacuum.
Data Presentation
Table 1: Optimization of Reaction Conditions for Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate with Aryl Halides (Representative Data)
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-bromotoluene | Pd₂(dba)₃ (2) | t-BuBrettPhos (4) | NaOtBu (1.5) | Toluene | 100 | 2 | 95 |
| 2 | 4-chlorotoluene | Pd₂(dba)₃ (2) | t-BuBrettPhos (4) | NaOtBu (1.5) | Toluene | 110 | 12 | 88 |
| 3 | 1-bromo-4-methoxybenzene | Pd₂(dba)₃ (2) | t-BuBrettPhos (4) | NaOtBu (1.5) | Toluene | 100 | 3 | 92 |
| 4 | 1-bromo-3,5-dimethylbenzene | Pd₂(dba)₃ (2) | t-BuBrettPhos (4) | NaOtBu (1.5) | Toluene | 100 | 2 | 96 |
Data is representative and adapted from literature on similar O-arylation reactions.[2][3] Actual results for this compound may vary.
Visualizations
Diagram 1: Synthetic Workflow
References
- 1. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 2. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
- 3. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP0440582A1 - Process for preparing O-substituted hydroxylamines - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the formation of oximes using O-(3,4-dichlorophenyl)hydroxylamine. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general reaction conditions for forming an oxime with this compound?
A1: Typically, the reaction involves the condensation of an aldehyde or a ketone with this compound.[1][2] The reaction is often carried out in a protic solvent like ethanol and may be catalyzed by a mild acid or base.[3] Classical methods sometimes involve refluxing an alcoholic solution of the carbonyl compound with the hydroxylamine hydrochloride salt in the presence of a base like pyridine.[3][4]
Q2: I am observing a low yield of my desired O-(3,4-dichlorophenyl)oxime ether. What are the potential causes and how can I improve it?
A2: Low yields in oxime ether synthesis can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:
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Incomplete Reaction: The electron-withdrawing nature of the 3,4-dichlorophenyl group can reduce the nucleophilicity of the hydroxylamine, potentially leading to an incomplete reaction.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure it has gone to completion.[4]
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Increase Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. However, be cautious as excessive heat can lead to degradation.
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Use of a Catalyst: The addition of a mild acid can catalyze the reaction.[5] For O-substituted hydroxylamines, sometimes a base is used to deprotonate the hydroxylamine hydrochloride salt, increasing its nucleophilicity.[6]
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired oxime.
-
Troubleshooting:
-
Control pH: The pH of the reaction medium is crucial. While acidic conditions can catalyze the reaction, strongly acidic conditions can lead to hydrolysis of the formed oxime.[1] For reactions starting from the hydrochloride salt, a base is necessary to liberate the free hydroxylamine.
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Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation of the hydroxylamine or other sensitive functional groups.
-
-
-
Purification Losses: The desired product might be lost during workup and purification steps.
-
Troubleshooting:
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Optimize Extraction: Ensure the correct solvent and pH are used during aqueous workup to efficiently extract the product into the organic layer.
-
Chromatography Conditions: Carefully select the stationary and mobile phases for column chromatography to achieve good separation from starting materials and byproducts.
-
-
Q3: My reaction is complete, but I am having difficulty purifying the O-(3,4-dichlorophenyl)oxime ether. What are some common impurities and how can I remove them?
A3: Purification can be challenging due to the presence of unreacted starting materials or side products.
-
Common Impurities:
-
Unreacted aldehyde or ketone.
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Unreacted this compound.
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Hydrolysis product: the corresponding aldehyde/ketone and hydroxylamine if the oxime is unstable under the workup conditions.[1]
-
-
Purification Strategies:
-
Aqueous Wash: Washing the organic layer with a dilute acid solution can help remove any unreacted basic starting materials or byproducts. A subsequent wash with a dilute base (like sodium bicarbonate solution) can remove acidic impurities.
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Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
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Column Chromatography: Silica gel column chromatography is a common method for purifying oximes.[4] A gradient elution with a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) can effectively separate the product from impurities. Monitor the fractions by TLC to identify and combine the pure product.[7]
-
Q4: Can the presence of the dichloro-substituents on the phenyl ring influence the reaction?
A4: Yes, the two chlorine atoms are electron-withdrawing groups, which can decrease the electron density on the oxygen and nitrogen atoms of the hydroxylamine. This can reduce the nucleophilicity of the hydroxylamine, making the reaction slower compared to unsubstituted O-phenylhydroxylamine. This reduced reactivity might necessitate slightly harsher reaction conditions, such as longer reaction times or gentle heating, to drive the reaction to completion.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for oxime formation, providing a baseline for optimization. Note that specific yields for O-(3,4-dichlorophenyl)oxime ethers are not widely reported in the literature, so these serve as general guidelines.
| Carbonyl Compound | Hydroxylamine Derivative | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Various aldehydes/ketones | Hydroxylamine hydrochloride | Bi2O3 | Solvent-free (grinding) | Room Temp. | 2-15 min | 60-98 | [4] |
| Various aldehydes/ketones | Hydroxylamine hydrochloride | K2CO3 | Water/Ethanol | ~60 °C (sonication) | 2 min | 81-95 | [8] |
| Acetophenone | Hydroxylamine hydrochloride | Pyridine | Ethanol | 60 °C | 75 min | Not specified for oxime | [7] |
Key Experimental Protocols
General Protocol for Oxime Formation:
This protocol is a generalized procedure and may require optimization for your specific substrate.
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Dissolve Starting Materials: In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol.
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Add Hydroxylamine: Add this compound hydrochloride (1.1-1.5 equivalents) to the solution.
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Add Base (if using hydrochloride salt): Add a mild base, such as pyridine or sodium acetate (1.1-1.5 equivalents), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) while monitoring the reaction progress by TLC.
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Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Wash the organic layer with dilute acid, then dilute base, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]
Protocol for Monitoring by Thin Layer Chromatography (TLC):
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Prepare TLC Plate: Use a silica gel coated TLC plate.
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Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent and spot it on the baseline of the TLC plate. Also spot the starting aldehyde/ketone and hydroxylamine as references.
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Elution: Develop the plate in a chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
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Visualization: Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate stain). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.[7]
Visualizing the Process
To aid in understanding the experimental workflow and the chemical transformation, the following diagrams are provided.
References
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ajol.info [ajol.info]
Improving yield in reactions with O-(3,4-dichlorophenyl)hydroxylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving O-(3,4-dichlorophenyl)hydroxylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is primarily used as a nucleophile in condensation reactions with aldehydes and ketones to form the corresponding O-aryl oximes. These oximes are valuable intermediates in the synthesis of various biologically active compounds, including antimicrobial agents and enzyme inhibitors. The dichlorophenyl moiety can be a key structural feature for biological activity or serve as a handle for further functionalization.
Q2: What are the general recommendations for the storage and handling of this compound?
A2: O-arylhydroxylamines can be sensitive to air and moisture. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration is advised to minimize degradation. As with all hydroxylamine derivatives, it is important to consult the safety data sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations.
Q3: How does the reactivity of this compound compare to hydroxylamine hydrochloride?
A3: this compound is generally less reactive than hydroxylamine hydrochloride due to the steric bulk and electron-withdrawing nature of the 3,4-dichlorophenyl group. The electron-withdrawing chlorine atoms decrease the nucleophilicity of the nitrogen atom, which can lead to slower reaction rates. Consequently, reactions with less reactive carbonyl compounds, such as sterically hindered ketones, may require more forcing conditions or the use of a catalyst.
Q4: Can I use this compound in aqueous media?
A4: While some oxime formation reactions can be performed in aqueous media, the solubility of this compound and many organic substrates in water is limited. It is more common to use organic solvents such as ethanol, methanol, or acetonitrile to ensure the homogeneity of the reaction mixture.[1][2][3] If an aqueous system is desired, the use of a co-solvent or a phase-transfer catalyst may be necessary.
Troubleshooting Guide
Low or No Product Yield
Issue: The reaction with this compound and a carbonyl compound results in a low yield or no desired product.
Possible Causes and Solutions:
-
Low Reactivity of the Carbonyl Compound: Ketones, particularly sterically hindered ones, are less reactive than aldehydes.
-
Solution: Increase the reaction temperature and/or reaction time. Consider using a catalyst to enhance the reaction rate (see table below for examples).
-
-
Suboptimal pH: The rate of oxime formation is highly pH-dependent. The reaction is typically fastest in a mildly acidic medium (pH 4-5).
-
Solution: Adjust the pH of the reaction mixture. If starting with the free base of this compound, the addition of a mild acid catalyst may be beneficial. If using a salt form, a base may be needed to liberate the free hydroxylamine.
-
-
Reagent Degradation: this compound may have degraded due to improper storage.
-
Solution: Use a fresh batch of the reagent or verify the purity of the existing stock by an appropriate analytical method (e.g., NMR spectroscopy or LC-MS).
-
-
Insufficient Mixing: In a heterogeneous reaction mixture, poor mixing can limit the reaction rate.
-
Solution: Ensure efficient stirring throughout the reaction. If solubility is an issue, consider a different solvent system.
-
Formation of Side Products
Issue: The reaction produces significant amounts of unintended side products.
Possible Causes and Solutions:
-
Beckmann Rearrangement: Under strongly acidic conditions, the oxime product can undergo a Beckmann rearrangement to form an amide.
-
Solution: Avoid using strong acids as catalysts. If acidic conditions are necessary, use a milder acid and carefully control the reaction temperature.
-
-
Hydrolysis of the Product: The oxime product may be susceptible to hydrolysis back to the starting materials, especially in the presence of water and acid.
-
Solution: Use anhydrous solvents and reagents if possible. During the work-up, minimize the contact time with aqueous acidic solutions.
-
-
Over-oxidation: Although less common for this specific reagent, hydroxylamines can be susceptible to oxidation.
-
Solution: Conduct the reaction under an inert atmosphere to exclude oxygen.
-
Data Presentation
Table 1: Effect of Catalyst on Oxime Synthesis Yield
| Carbonyl Compound | Hydroxylamine Source | Catalyst (mol%) | Solvent | Time (min) | Yield (%) | Reference |
| Benzaldehyde | NH₂OH·HCl | Oxalic Acid (100) | CH₃CN | 60 | 95 | [2] |
| 4-Chlorobenzaldehyde | NH₂OH·HCl | None (Mineral Water) | H₂O/Methanol | 10 | 99 | [4] |
| Anisaldehyde | NH₂OH·HCl | Hyamine® (10) | H₂O | 60 | 98 | [1] |
| Acetophenone | NH₂OH·HCl | Oxalic Acid (200) | CH₃CN | 90 | 95 | [2] |
| Cyclohexanone | NH₂OH·HCl | Pyridine | Ethanol | 60 | 83.82 | [3] |
Note: This table presents data for hydroxylamine hydrochloride as a proxy to demonstrate the impact of catalysts on oxime synthesis. Similar trends can be expected for this compound, although reaction times may be longer and yields may vary.
Experimental Protocols
General Protocol for Oxime Synthesis using this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 mmol) and a suitable solvent (e.g., ethanol, 10 mL).
-
Reagent Addition: Add this compound (1.1 mmol, 1.1 equivalents). If the reaction is to be catalyzed, add the catalyst at this stage.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Workflow for oxime synthesis.
Caption: Troubleshooting low reaction yield.
References
Technical Support Center: O-(3,4-dichlorophenyl)hydroxylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of O-(3,4-dichlorophenyl)hydroxylamine in organic synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is primarily used as a reagent for the formation of oximes from aldehydes and ketones.[1][2] Oximes are versatile intermediates that can be further converted into other functional groups, such as amides via the Beckmann rearrangement or amines upon reduction.[1][3][4] Its derivatives are also investigated in medicinal chemistry for the development of new bioactive compounds.
Q2: What are the common side reactions observed when using this compound to synthesize oximes?
The most common side reaction is the further reaction of the initially formed oxime, particularly under acidic conditions, to yield an amide via the Beckmann rearrangement .[3][4] Additionally, due to the inherent instability of hydroxylamines, thermal decomposition can occur, especially upon prolonged heating. For some aryl hydroxylamines, particularly those with electron-withdrawing groups like the dichlorophenyl moiety, an aza-Hock rearrangement can be a potential side reaction, leading to the formation of anilines.[5][6][7][8][9]
Q3: My oxime synthesis is producing a significant amount of an amide byproduct. How can I prevent the Beckmann rearrangement?
The Beckmann rearrangement is typically catalyzed by acid.[3][10] To minimize this side reaction, consider the following:
-
Control of pH: Maintain a neutral or slightly basic reaction medium. The use of a non-acidic catalyst or a base to neutralize any generated acid can be beneficial.
-
Temperature Control: Avoid excessive heating, as higher temperatures can promote the rearrangement.
-
Choice of Reagents: Certain reagents used to activate the oxime hydroxyl group, such as strong acids (sulfuric acid, polyphosphoric acid) or acid chlorides (tosyl chloride, thionyl chloride), are known to facilitate the Beckmann rearrangement.[3] If possible, select milder conditions for the oximation reaction.
Q4: I am observing the formation of 3,4-dichloroaniline as a byproduct. What is the likely cause and how can it be minimized?
The formation of 3,4-dichloroaniline likely proceeds through an aza-Hock rearrangement of the this compound or a related intermediate.[5][6][7][8] This rearrangement is often promoted by acidic conditions and can be a significant pathway for hydroxylamines bearing electron-withdrawing groups on the aryl ring. To suppress this side reaction:
-
Minimize Acidity: As with the Beckmann rearrangement, maintaining a neutral or basic pH is crucial.
-
Protecting Groups: In some cases, temporary protection of the hydroxylamine nitrogen may prevent the rearrangement.
-
Reaction Conditions: The choice of solvent and temperature can influence the reaction pathway. It is advisable to screen different conditions to find the optimal balance between the desired oximation and the undesired rearrangement.
Q5: The reaction mixture is turning dark, and I am getting a complex mixture of products. What could be the issue?
Decomposition of this compound could be the primary reason for the formation of a complex mixture and discoloration. Hydroxylamines are known to be thermally unstable and can decompose, especially in the presence of heat, light, or metal ions.[11]
-
Temperature: Ensure the reaction is carried out at the lowest effective temperature.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
-
Purity of Reagents and Solvents: Use high-purity starting materials and solvents to avoid catalytic decomposition by metal impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of the desired oxime | 1. Incomplete reaction. | - Increase reaction time. - Use a slight excess of this compound. |
| 2. Decomposition of the starting material or product. | - Lower the reaction temperature. - Run the reaction under an inert atmosphere. - Use purified reagents and solvents. | |
| Formation of an amide byproduct | Beckmann rearrangement of the oxime. | - Maintain neutral or slightly basic pH. - Avoid strong acid catalysts. - Use milder reaction conditions (lower temperature, shorter reaction time). |
| Formation of 3,4-dichloroaniline | Aza-Hock rearrangement. | - Control pH to be neutral or basic. - Screen different solvents and temperatures to disfavor the rearrangement. |
| Multiple unidentified byproducts | Decomposition of this compound. | - Ensure the reagent is of high purity and stored correctly. - Minimize exposure to heat, light, and air. - Use metal-free reaction vessels if possible. |
| Difficulty in purifying the oxime product | Presence of polar byproducts from decomposition or rearrangement. | - Utilize column chromatography with a suitable solvent system. - Recrystallization may be effective for crystalline products. - Aqueous workup to remove water-soluble impurities. |
Experimental Protocols
General Procedure for Oxime Formation:
To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol), is added this compound (1.0-1.2 eq). A base, such as pyridine or triethylamine (1.0-1.5 eq), may be added to neutralize any hydrochloride salt of the hydroxylamine and to maintain a basic pH. The reaction mixture is stirred at room temperature or heated gently until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.[12]
Visualizing Potential Side Reaction Pathways
The following diagrams illustrate the main reaction and potential side reaction pathways.
References
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme.de [thieme.de]
- 7. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxylamine-Mediated Arene C-H Amination and C-C Amination via Aza-Hock Rearrangement - heiDOK [archiv.ub.uni-heidelberg.de]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Beckmann Rearrangement [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
Stability of O-(3,4-dichlorophenyl)hydroxylamine under acidic/basic conditions
Disclaimer: Specific stability data for O-(3,4-dichlorophenyl)hydroxylamine is not extensively available in public literature. The following information is based on the general chemical principles of hydroxylamines, O-aryl hydroxylamines, and related chlorinated aromatic compounds. Researchers should use this guide to inform their own experimental design and validate findings for this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is likely influenced by several factors, including:
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pH: Both acidic and basic conditions are expected to promote degradation through different mechanisms.
-
Temperature: Elevated temperatures will likely accelerate decomposition. Like many hydroxylamine derivatives, storage in cool conditions is recommended.
-
Light: Exposure to UV or visible light may induce photolytic degradation.
-
Oxidizing Agents: The hydroxylamine moiety is susceptible to oxidation.
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Metal Ions: Transition metal ions can catalyze the decomposition of hydroxylamines.[1] It is advisable to avoid contact with metal containers or spatulas where possible.[2]
Q2: What are the expected degradation pathways for this compound under acidic conditions?
A2: Under acidic conditions, the most probable degradation pathway is hydrolysis of the O-N bond. This acid-catalyzed hydrolysis would likely yield 3,4-dichlorophenol and hydroxylamine. The hydroxylamine itself can further decompose in acidic solution.[3]
Q3: What are the potential degradation pathways under basic conditions?
A3: In basic media, O-aryl hydroxylamines can be susceptible to oxidation and other decomposition routes. The presence of oxygen can lead to the formation of colored oxidation products. The specific degradation products in a basic environment would need to be determined experimentally but could involve cleavage of the O-N bond or reactions involving the aromatic ring.
Q4: How should this compound be stored to ensure maximum stability?
A4: Based on the general properties of hydroxylamine compounds, the following storage conditions are recommended:
-
Temperature: Store in a cool, dark place, ideally refrigerated (2-8 °C).[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use glass or other non-metallic containers to avoid metal-catalyzed decomposition.[2] Ensure the container is tightly sealed to protect from moisture and air.[4]
Troubleshooting Guide
Issue 1: The solid this compound has developed a discoloration (e.g., yellow or brown) over time.
-
Possible Cause: This is likely due to oxidation or slow decomposition. Exposure to air (oxygen), light, or trace impurities (like metal ions) can accelerate this process.
-
Solution:
-
Confirm the purity of the material using an appropriate analytical method (e.g., HPLC, NMR).
-
If the purity is compromised, consider purification (e.g., recrystallization) if possible, though this may be challenging given the compound's potential instability.
-
For future storage, ensure the compound is in a tightly sealed glass container, the headspace is purged with an inert gas, and it is stored in a dark, refrigerated environment.
-
Issue 2: During an experiment in an aqueous buffer, I am observing a rapid loss of the starting material, even at neutral pH.
-
Possible Cause:
-
Metal Ion Contamination: Trace metal ions in your buffer components or from your glassware can catalyze decomposition.
-
Dissolved Oxygen: The buffer may not have been adequately degassed, leading to oxidation.
-
Inherent Instability: The compound may have limited stability in aqueous solutions regardless of pH.
-
-
Solution:
-
Use high-purity water and buffer salts. Consider treating the buffer with a chelating agent like EDTA to sequester trace metal ions.
-
Thoroughly degas all aqueous solutions by sparging with an inert gas (argon or nitrogen) or by sonication under vacuum.
-
Perform experiments at a lower temperature if the protocol allows.
-
Prepare solutions of this compound immediately before use rather than storing them.
-
Issue 3: My HPLC analysis of a stability sample shows multiple new, broad, or tailing peaks.
-
Possible Cause:
-
Complex Degradation: The compound may be degrading into multiple products, some of which may be reactive or have poor chromatographic properties.
-
Method Specificity: The current HPLC method may not be suitable for separating the parent compound from its degradants effectively.
-
Sample Matrix Effects: The degradation products might be interacting with the column or mobile phase differently than the parent compound.
-
-
Solution:
-
Re-evaluate and optimize your HPLC method. This may involve screening different columns, mobile phase compositions (including pH and organic modifiers), and gradient profiles.
-
Use a diode array detector (DAD) or a mass spectrometer (MS) to get more information about the degradation peaks, which can help in their identification.
-
Ensure proper sample preparation to minimize matrix effects. This could include dilution, solid-phase extraction (SPE), or liquid-liquid extraction.
-
Illustrative Stability Data
The following tables present hypothetical data to illustrate how the stability of this compound might be presented. This is not experimental data.
Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Buffers at 25°C.
| Time (hours) | % Remaining (pH 3.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 4 | 85.2 | 98.5 | 92.1 |
| 8 | 72.5 | 97.1 | 85.6 |
| 12 | 61.8 | 95.8 | 78.3 |
| 24 | 40.1 | 91.5 | 60.7 |
Table 2: Illustrative Thermal Stability of Solid this compound.
| Time (days) | % Purity at 4°C | % Purity at 25°C | % Purity at 40°C |
| 0 | 99.8 | 99.8 | 99.8 |
| 7 | 99.7 | 99.2 | 97.5 |
| 14 | 99.6 | 98.5 | 95.1 |
| 30 | 99.5 | 97.0 | 90.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[1][3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation (in solution):
-
Dilute 1 mL of the stock solution with 9 mL of purified water.
-
Incubate at 80°C for 48 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) and the solid compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Analyze samples at appropriate time intervals. A control sample should be kept in the dark under the same temperature conditions.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.
-
Column and Mobile Phase Screening:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different mobile phase compositions. A common starting point is a gradient of acetonitrile or methanol with a buffered aqueous phase (e.g., phosphate or acetate buffer at a pH between 3 and 6).
-
-
Forced Degradation Sample Analysis:
-
Inject the samples generated from the forced degradation study (Protocol 1).
-
The goal is to achieve baseline separation between the parent peak of this compound and all degradation product peaks.
-
-
Method Optimization:
-
Adjust the gradient slope, buffer pH, and temperature to improve the resolution between peaks.
-
Use a photodiode array (PDA) detector to check for peak purity. The peak for this compound should be spectrally pure in the presence of its degradants.
-
-
Method Validation:
-
Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Predicted acid-catalyzed hydrolysis pathway.
Caption: Potential base-catalyzed degradation pathway.
References
- 1. rjptonline.org [rjptonline.org]
- 2. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - An aniline dication-like transition state in the Bamberger rearrangement [beilstein-journals.org]
Technical Support Center: Purification of O-(3,4-dichlorophenyl)hydroxylamine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of O-(3,4-dichlorophenyl)hydroxylamine.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound and what are the expected impurities?
A1: this compound is most commonly synthesized via the selective reduction of 3,4-dichloronitrobenzene. Common methods for this reduction include catalytic hydrogenation or the use of reducing agents like zinc dust in the presence of a proton source.
Potential Impurities:
-
Unreacted Starting Material: 3,4-dichloronitrobenzene.
-
Over-reduction Product: 3,4-dichloroaniline. This is a very common byproduct as the hydroxylamine is an intermediate in the reduction to the aniline.
-
Coupling Products: Azoxy and azo compounds can form through the condensation of the intermediate nitroso derivative and the hydroxylamine.
-
Inorganic Salts: Residual salts from the workup, such as zinc salts if zinc dust is used, or catalyst residues.
Q2: What are the recommended primary purification techniques for crude this compound?
A2: The primary purification techniques for this compound are:
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Crystallization: This is often the most effective method for removing bulk impurities and isolating the product in a crystalline form.
-
Liquid-Liquid Extraction: Useful for separating the product from water-soluble impurities and byproducts by partitioning it into an organic solvent.
-
Column Chromatography: Effective for separating compounds with different polarities, such as the starting material, product, and over-reduced aniline.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for separating and quantifying the desired product and its impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment of purity and for monitoring the progress of a purification process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities if their signals are resolved.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify impurities.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize | - Solution is too dilute.- Inappropriate solvent.- Presence of impurities inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent.- Try a different solvent or a co-solvent system.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure product.- Cool the solution to a lower temperature. |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is too close to the melting point of the compound.- The solution is supersaturated and cooling too quickly. | - Re-dissolve the oil in more solvent and allow it to cool more slowly.- Use a higher boiling point solvent.- Try a different solvent system. |
| Crystals are colored | - Presence of colored impurities. | - Add activated charcoal to the hot solution before filtration (use sparingly as it can adsorb the product).- Perform a hot filtration to remove insoluble colored impurities.- A second recrystallization may be necessary. |
| Low recovery of product | - Too much solvent was used.- The product has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the product.- Cool the solution for a longer period or to a lower temperature to maximize crystal formation.- Recover more product from the mother liquor by concentrating it and cooling again. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities | - Inappropriate solvent system (eluent).- Column overloading.- Column channeling. | - Optimize the eluent system using TLC to achieve good separation (Rf of the product around 0.3-0.4).- Use a smaller amount of crude material relative to the amount of stationary phase.- Ensure the column is packed uniformly. |
| Product does not elute from the column | - Eluent is not polar enough.- Product is adsorbing too strongly to the stationary phase. | - Gradually increase the polarity of the eluent.- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Tailing of the product peak | - Interactions between the amine group and acidic silica gel.- Column overloading. | - Add a small amount of a basic modifier (e.g., triethylamine) to the eluent.- Reduce the amount of material loaded onto the column. |
Liquid-Liquid Extraction Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Formation of an emulsion | - Vigorous shaking of the separatory funnel.- Presence of surfactants or fine solid particles. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- Filter the mixture through a pad of celite. |
| Poor recovery of the product in the organic phase | - Incorrect pH of the aqueous phase.- Insufficient volume of organic solvent.- Product has some solubility in the aqueous phase. | - Adjust the pH of the aqueous phase to ensure the hydroxylamine is in its neutral form (typically basic conditions).- Perform multiple extractions with smaller volumes of the organic solvent.- "Salt out" the product from the aqueous phase by adding a saturated solution of an inert salt like NaCl. |
Data Presentation
Table 1: Estimated Solubility of this compound and Related Compounds in Common Solvents at Room Temperature
| Compound | Water | Methanol | Ethanol | Dichloromethane | Ethyl Acetate | Hexane |
| This compound | Sparingly Soluble | Soluble | Soluble | Very Soluble | Soluble | Sparingly Soluble |
| 3,4-dichloronitrobenzene | Insoluble | Sparingly Soluble | Sparingly Soluble | Very Soluble | Soluble | Soluble |
| 3,4-dichloroaniline | Sparingly Soluble | Soluble | Soluble | Very Soluble | Soluble | Sparingly Soluble |
Table 2: Comparison of Purification Techniques for this compound
(Disclaimer: The purity and yield values are typical estimates for the purification of aryl hydroxylamines and may vary depending on the specific experimental conditions.)
| Purification Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Crystallization | >99% | 60-80% | - High purity achievable- Scalable | - Yield losses in mother liquor- Requires suitable solvent |
| Column Chromatography | 98-99.5% | 70-90% | - Excellent separation of impurities- Applicable to small scales | - Can be time-consuming- Requires significant solvent volumes- Potential for product degradation on silica |
| Liquid-Liquid Extraction | 85-95% (as a primary step) | >95% (recovery) | - Good for initial cleanup- Removes water-soluble impurities | - May not remove structurally similar impurities- Emulsion formation can be an issue |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on the estimated solubility data, a suitable solvent system would be a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, methanol, or a mixture of a good solvent like dichloromethane with a poor solvent like hexane).
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel as a slurry in the initial eluent.
-
Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is loaded onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring the elution by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for crystallization issues.
Technical Support Center: O-(3,4-dichlorophenyl)hydroxylamine Waste Management
This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of O-(3,4-dichlorophenyl)hydroxylamine waste. The following information is based on the known hazards of hydroxylamine and its derivatives. Always consult your institution's specific safety protocols and waste disposal procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound and its waste are considered hazardous. Based on data for hydroxylamine and its salts, the primary hazards include:
-
Toxicity: Harmful if swallowed or in contact with skin.[1][2][3] It is also suspected of causing cancer and may cause damage to organs (specifically the blood) through prolonged or repeated exposure.[1][2]
-
Irritation and Corrosion: Causes skin irritation and serious eye damage.[1][2][3] It may also be corrosive to metals.[1][3]
-
Allergenic Properties: May cause an allergic skin reaction.[2][3]
-
Instability: Hydroxylamine compounds can be thermally unstable and may decompose violently upon heating.[4]
Q2: What personal protective equipment (PPE) is required when handling this waste?
A2: When handling waste containing this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves must be inspected before use.
-
Eye Protection: Wear safety glasses with side shields or goggles. If there is a splash hazard, a face shield is also required.
-
Protective Clothing: A lab coat is standard. For larger quantities or in the event of a spill, chemical-resistant clothing may be necessary.
-
Respiratory Protection: All handling of this waste should be done in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or aerosols.
Q3: How should I store waste containing this compound before disposal?
A3: Proper storage is crucial to prevent accidents:
-
Containers: Use original or chemically-resistant, clearly labeled containers. Do not use metal containers.[1]
-
Segregation: Keep this waste separate from other waste streams, especially from incompatible materials such as oxidizing agents, combustible materials, and alkalis.
-
Storage Location: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1] The storage area should be locked to restrict access.[2]
Q4: Can I dispose of small amounts of this waste down the drain?
A4: No. Due to its high toxicity to aquatic life, this compound waste must not be disposed of down the drain. It should be treated as hazardous chemical waste.
Q5: What should I do in case of a spill?
A5: In the event of a spill:
-
Evacuate: Immediately evacuate the area and deny entry to unprotected personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE, including respiratory protection.
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.
-
Cleanup: After the material is collected, decontaminate the area with a suitable solvent and wash the area.
-
Reporting: Report the spill to your institution's environmental health and safety department.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Visible degradation of waste container | The compound may be corrosive to the container material. | Transfer the waste to a new, chemically-resistant container. Do not use metal containers.[1] |
| Pressure buildup in the waste container | Decomposition of the hydroxylamine derivative, which can generate gas. | Store the waste in a cool environment to minimize decomposition. Do not seal the container so tightly that it cannot vent, but ensure it is properly closed to prevent spills. Consult your safety officer for guidance on appropriate vented caps if this is a recurring issue. |
| Accidental mixing with an incompatible waste stream (e.g., oxidizing agents) | Improper waste segregation. | This is a potentially dangerous situation that could lead to a fire or explosion. Do not attempt to handle the mixture. Evacuate the area and immediately contact your institution's emergency response or environmental health and safety team. |
Data Summary
The following table summarizes the known hazards of hydroxylamine derivatives, which are applicable to this compound.
| Hazard Category | GHS Classification | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1] |
| Respiratory or Skin Sensitization | Category 1 | May cause an allergic skin reaction.[2][3] |
| Carcinogenicity | Category 2 | Suspected of causing cancer.[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs (blood) through prolonged or repeated exposure.[1][2] |
| Aquatic Hazard (Acute) | Category 1 | Very toxic to aquatic life.[1][3] |
| Corrosive to Metals | Category 1 | May be corrosive to metals.[1][3] |
Experimental Protocol: Neutralization of Dilute this compound Waste
This protocol outlines a general procedure for the chemical neutralization of small quantities of dilute aqueous waste containing this compound. This procedure should only be carried out by trained personnel in a controlled laboratory setting and in accordance with all institutional safety guidelines.
Objective: To decompose the hydroxylamine moiety to less hazardous products. Hydroxylamine can be oxidized to nitrogen gas and water. A common laboratory oxidizing agent for this purpose is sodium hypochlorite (bleach).
Materials:
-
Dilute aqueous waste of this compound (concentration <1% w/v)
-
Sodium hypochlorite solution (5-6% aqueous solution, household bleach)
-
Sodium hydroxide solution (1 M)
-
Hydrochloric acid solution (1 M)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Large beaker (at least 5 times the volume of the waste solution)
-
Fume hood
Procedure:
-
Preparation: Place the beaker containing the dilute waste solution on the stir plate inside a fume hood. Begin stirring.
-
pH Adjustment: The oxidation of hydroxylamine is more efficient in a slightly acidic to neutral pH range (pH 3-7).[5] Carefully adjust the pH of the waste solution to approximately 5-6 using 1 M hydrochloric acid.
-
Oxidation: Slowly add the sodium hypochlorite solution dropwise to the stirring waste solution. An excess of hypochlorite is needed to ensure complete oxidation. A general rule is to add approximately 10 mL of 5% sodium hypochlorite for every 1 mL of 1% hydroxylamine solution.
-
Monitoring: The reaction may be exothermic. Monitor the temperature and control the addition rate to prevent overheating.
-
Reaction Time: Allow the mixture to stir for at least 2 hours at room temperature to ensure the reaction is complete.
-
Final pH Adjustment: After the reaction is complete, neutralize the solution to a pH of 7 by adding 1 M sodium hydroxide.
-
Disposal: The resulting solution should be disposed of as hazardous waste according to your institution's procedures. While the hydroxylamine moiety is destroyed, the solution will still contain chlorinated organic compounds.
Visualizations
Caption: Workflow for handling this compound waste.
Caption: Decision-making flowchart for a spill response.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. cpachem.com [cpachem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. HYDROXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. EP0963953A2 - Method of decomposing hydroxylamine in aqueous solutions - Google Patents [patents.google.com]
Preventing degradation of O-(3,4-dichlorophenyl)hydroxylamine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of O-(3,4-dichlorophenyl)hydroxylamine to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: Degradation of this compound, an aryl hydroxylamine, can be indicated by several observable changes. These include a change in color of the solid material, often developing a yellowish or brownish tint from its typical white or off-white crystalline appearance. A decrease in purity over time, as measured by analytical techniques such as HPLC, is a key indicator. You may also observe a loss of potency or altered reactivity in your experiments. In some cases, changes in solubility characteristics might also be noted.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on the known chemistry of hydroxylamines, the primary degradation routes are likely oxidation and hydrolysis.[1][2] Oxidation can lead to the formation of nitroso and nitro compounds. Secondary hydroxylamines are known to degrade to nitrones when exposed to air over time.[1] Given its structure, this compound is susceptible to oxidation. Hydrolysis of the O-aryl bond, although generally less common under standard storage conditions, could also contribute to degradation, especially in the presence of moisture and acidic or basic contaminants.
Q3: What are the recommended long-term storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C (35-46°F).[3] The compound should be kept in a tightly sealed container to minimize exposure to air and moisture.[3][4] For enhanced protection, storing the material under an inert atmosphere, such as argon or nitrogen, is highly recommended.[4][5]
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long periods due to increased risks of degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and keep the solution at a low temperature (2-8°C). It is advisable to prepare solutions fresh for each experiment.
Q5: Are there any known stabilizers that can be used with this compound?
A5: While specific stabilizers for this compound are not well-documented, general stabilizers for hydroxylamine and its derivatives may be effective. These include chelating agents like EDTA to sequester metal ions that can catalyze oxidation, and various antioxidants.[6] For hydroxylamine solutions, compounds like 2-mercaptoethanol, sodium thiosulfate, and certain quinoline derivatives have been used to reduce gas evolution, indicating stabilization.[7] However, the compatibility and efficacy of these stabilizers with this compound would need to be experimentally verified for your specific application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of Solid Material (Yellowing/Browning) | Oxidation due to exposure to air and/or light. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen).[4] Ensure storage is in a dark location. |
| Inconsistent Experimental Results | Degradation of the starting material leading to lower active concentration. | Check the purity of your this compound stock using a suitable analytical method like HPLC. If purity is compromised, use a fresh, unopened batch. |
| Precipitate Formation in Solution | Poor solubility or degradation product precipitating out. | Ensure the solvent is appropriate and dry. Prepare solutions fresh before use. If the issue persists, filter the solution before use and consider analyzing the precipitate to identify it. |
| Rapid Degradation After Opening a New Bottle | Improper handling and storage after initial use. | After opening, purge the container with an inert gas (argon or nitrogen) before resealing tightly.[4] Store in a desiccator to protect from moisture. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC with UV Detection
This protocol outlines a general method for assessing the purity of this compound.
1. Materials and Reagents:
- This compound sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable buffer component)
- C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
- HPLC system with UV detector
2. Preparation of Mobile Phase:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Degas both mobile phases before use.
3. Preparation of Standard and Sample Solutions:
- Standard Solution: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., acetonitrile or a mixture of mobile phases).
- Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. HPLC Conditions:
- Column: C18 reverse-phase column
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30°C
- UV Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the pure compound)
- Gradient Elution: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 90 | 10 | | 20 | 10 | 90 | | 25 | 10 | 90 | | 26 | 90 | 10 | | 30 | 90 | 10 |
5. Analysis:
- Inject the standard and sample solutions into the HPLC system.
- Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components (area percent method).
Protocol 2: Accelerated Stability Study
This protocol is for evaluating the stability of this compound under stressed conditions.
1. Sample Preparation:
- Weigh several aliquots of this compound into separate, appropriate containers (e.g., amber glass vials).
2. Storage Conditions:
- Store the aliquots under different conditions to be tested. For example:
- Condition A (Control): 2-8°C, dark, inert atmosphere.
- Condition B (Elevated Temperature): 40°C, dark.
- Condition C (Exposure to Light): Room temperature, exposed to ambient light.
- Condition D (Exposure to Air/Moisture): Room temperature, in a loosely capped vial.
3. Time Points:
- Establish several time points for analysis (e.g., T=0, 1 week, 2 weeks, 4 weeks).
4. Analysis:
- At each time point, retrieve one aliquot from each storage condition.
- Analyze the purity of each sample using the HPLC method described in Protocol 1.
- Record any changes in physical appearance.
5. Data Presentation:
The quantitative data from the accelerated stability study can be summarized in a table for easy comparison.
| Storage Condition | Time Point | Purity (%) | Appearance |
| Control (2-8°C, dark, inert) | T=0 | 99.5 | White crystalline solid |
| 1 week | 99.4 | No change | |
| 2 weeks | 99.5 | No change | |
| 4 weeks | 99.3 | No change | |
| 40°C, dark | T=0 | 99.5 | White crystalline solid |
| 1 week | 98.2 | Slight yellowing | |
| 2 weeks | 96.5 | Yellow solid | |
| 4 weeks | 93.1 | Yellowish-brown solid | |
| Room Temp, Light | T=0 | 99.5 | White crystalline solid |
| 1 week | 97.8 | Slight yellowing | |
| 2 weeks | 95.1 | Yellow solid | |
| 4 weeks | 91.7 | Yellowish-brown solid | |
| Room Temp, Air/Moisture | T=0 | 99.5 | White crystalline solid |
| 1 week | 97.1 | Yellowing and clumping | |
| 2 weeks | 94.3 | Yellow, clumpy solid | |
| 4 weeks | 89.9 | Brownish, sticky solid |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for an accelerated stability study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 2. Buy O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride (EVT-329624) | 15256-10-7 [evitachem.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. US5290741A - Methods of preserving, storing, and using hydroxylamine production catalyst - Google Patents [patents.google.com]
- 6. US6179937B1 - Stabilizers for hydroxylammonium nitrate, hydroxylammonium nitrate derivatives, hydroxylamine and compositions containing the same - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Catalyst Selection for Reactions Involving O-(3,4-dichlorophenyl)hydroxylamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of catalysts in reactions involving O-(3,4-dichlorophenyl)hydroxylamine. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions involving this compound?
A1: this compound is primarily used in cross-coupling reactions to form C-N and C-O bonds, which are crucial for the synthesis of various biologically active molecules. The most common catalytic reactions are palladium- and copper-catalyzed N-arylation and O-arylation reactions with aryl halides.
Q2: Which catalyst systems are recommended for N-arylation of this compound with aryl halides?
A2: For the N-arylation of hydroxylamines with aryl bromides, chlorides, and iodides, palladium-based catalysts are highly effective. A recommended system utilizes a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky biarylphosphine ligand. The bis-pyrazole phosphine ligand, BippyPhos, has been shown to be particularly effective for these transformations, leading to good to excellent yields of the N-arylhydroxylamine products.[1][2]
Q3: Are there effective copper-based catalysts for reactions with this compound?
A3: Yes, copper-catalyzed N-arylation of hydroxylamines with aryl iodides provides an efficient synthetic route.[3] A common catalyst system involves copper(I) iodide (CuI) as the catalyst, 1,10-phenanthroline as the ligand, and a base such as cesium carbonate (Cs₂CO₃) in a solvent like DMF at elevated temperatures (e.g., 80°C).[3] It is important to note that aryl bromides and triflates are generally not effective coupling partners under these copper-catalyzed conditions.[3]
Q4: How should I store and handle this compound to ensure its stability?
A4: Hydroxylamines, in general, can be unstable and are often supplied as salts (e.g., hydrochloride) for improved stability. The free base can be sensitive to air and heat.[4] It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures. Avoid exposure to oxidizing agents and strong acids or bases during storage. For solutions, using deoxygenated solvents is advisable.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield in Palladium-Catalyzed N-Arylation | Inactive catalyst | Ensure the palladium precursor and phosphine ligand are of high quality and handled under inert conditions to prevent degradation. Consider using a pre-formed palladium catalyst. |
| Inappropriate ligand | The choice of ligand is critical. For N-arylation of hydroxylamines, bulky and electron-rich phosphine ligands like BippyPhos are often required.[1] Screen a variety of ligands if the initial choice is ineffective. | |
| Poor substrate reactivity | Aryl chlorides can be less reactive than aryl bromides or iodides. For aryl chlorides, higher reaction temperatures or a more active catalyst system may be necessary.[1] Electron-rich aryl halides can also be challenging substrates. | |
| Presence of oxygen | Oxygen can deactivate the palladium catalyst. Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere. | |
| Formation of Side Products | Homocoupling of the aryl halide | This can occur if the oxidative addition to the palladium center is faster than the reaction with the hydroxylamine. Lowering the reaction temperature or adjusting the catalyst-to-ligand ratio may help. |
| Reduction of the aryl halide | This can be a side reaction, especially if there are sources of hydride in the reaction mixture. Ensure anhydrous conditions and pure reagents. | |
| N-O bond cleavage | The N-O bond in hydroxylamines can be labile under certain conditions.[5] Avoid overly harsh reaction conditions (high temperatures for extended periods) and strongly acidic or basic conditions if possible. | |
| Low Yield in Copper-Catalyzed N-Arylation | Incorrect copper source or ligand | Use CuI and 1,10-phenanthroline as the recommended catalyst system.[3] Other copper sources or ligands may not be as effective. |
| Incompatible aryl halide | Copper-catalyzed N-arylation of hydroxylamines is most effective with aryl iodides. Aryl bromides and triflates are generally poor substrates for this reaction.[3] | |
| Inactive catalyst | Ensure the CuI is of high purity. Consider adding a reducing agent like ascorbic acid in trace amounts if copper(II) impurities are suspected. |
Catalyst System Comparison for N-Arylation of Hydroxylamines
| Catalyst System | Aryl Halide Substrate | Typical Reaction Conditions | Advantages | Disadvantages |
| Palladium/BippyPhos | Aryl chlorides, bromides, iodides | Pd(OAc)₂ (2.5 mol%), BippyPhos (5 mol%), Cs₂CO₃ (2 equiv), Toluene, 80°C[6] | Broad substrate scope including aryl chlorides. Good functional group tolerance.[1] | Ligand can be expensive. Requires strict inert atmosphere. |
| Copper/1,10-Phenanthroline | Aryl iodides | CuI (catalytic), 1,10-phenanthroline (catalytic), Cs₂CO₃ (base), DMF, 80°C[3] | Milder conditions compared to some traditional methods. Good yields with aryl iodides.[3] | Limited to aryl iodides. Aryl bromides and triflates are not effective.[3] |
Experimental Protocols
General Procedure for Palladium-Catalyzed N-Arylation of this compound with an Aryl Bromide
This protocol is adapted from general procedures for the N-arylation of hydroxylamines.[1][6]
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
BippyPhos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, add Pd(OAc)₂ (0.025 mmol, 2.5 mol%), BippyPhos (0.05 mmol, 5 mol%), and Cs₂CO₃ (2.0 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Add this compound (1.0 mmol) and the aryl bromide (1.2 mmol) to the vial.
-
Add anhydrous, degassed toluene (2 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in a preheated oil bath at 80°C and stir for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-O-(3,4-dichlorophenyl)hydroxylamine.
Visualizations
Palladium-Catalyzed N-Arylation Catalytic Cycle
Caption: A simplified catalytic cycle for the palladium-catalyzed N-arylation of a hydroxylamine.
Experimental Workflow for Catalyst Screening
Caption: A typical workflow for screening different catalyst systems for a reaction.
References
- 1. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]
- 2. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Coupling of Hydroxylamines with Aryl Iodides [organic-chemistry.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides - Lookchem [lookchem.com]
Technical Support Center: O-(3,4-dichlorophenyl)hydroxylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-(3,4-dichlorophenyl)hydroxylamine. The information is designed to address common challenges encountered during the synthesis and scale-up of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary route for synthesizing this compound on a laboratory scale?
A1: The most common laboratory-scale synthesis involves the selective reduction of 3,4-dichloronitrobenzene. This is typically achieved using a reducing agent such as zinc dust in the presence of an ammonium chloride solution or through catalytic hydrogenation.
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Key challenges in scaling up the synthesis include:
-
Exothermic Reaction Control: The reduction of nitroarenes is often highly exothermic and requires careful temperature management to prevent runaway reactions.
-
Over-reduction: A significant side reaction is the further reduction of the hydroxylamine to 3,4-dichloroaniline. Controlling the stoichiometry of the reducing agent and reaction time is crucial.
-
Product Instability: N-Arylhydroxylamines can be unstable, particularly at elevated temperatures or in the presence of strong acids or bases. They are also susceptible to air oxidation.[1]
-
Work-up and Purification: Isolating the product from the reaction mixture and achieving high purity on a large scale can be challenging due to potential emulsion formation during extraction and the compound's sensitivity.
Q3: How should this compound be stored?
A3: this compound and its salts should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[2] It is sensitive to heat, light, and air.[1] For long-term storage, refrigeration is recommended.
Q4: What analytical techniques are suitable for monitoring the progress of a reaction involving this compound?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. ¹H NMR spectroscopy can also be used to characterize the product and identify impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Over-reduction to 3,4-dichloroaniline. 3. Degradation of the product during work-up. | 1. Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time. 2. Carefully control the stoichiometry of the reducing agent. Consider slower, portion-wise addition. Maintain a low reaction temperature. 3. Perform the work-up at low temperatures and minimize exposure to air and strong acids/bases. |
| Presence of 3,4-dichloroaniline as a major byproduct | Over-reduction of the hydroxylamine. | Decrease the amount of reducing agent. Optimize the reaction temperature and time. Consider using a milder reducing agent or a selective catalyst system. |
| Formation of Azoxy or Azo Compounds | Oxidation of the hydroxylamine product, which can then couple. | Ensure the reaction and work-up are performed under an inert atmosphere. Use degassed solvents. |
| Difficulty in Isolating the Product | Emulsion formation during aqueous work-up. The product may be partially soluble in the aqueous phase. | Add brine to the aqueous layer to break up emulsions. Perform multiple extractions with a suitable organic solvent. Adjust the pH of the aqueous layer carefully to minimize the solubility of the product. |
| Product Degradation upon Storage | Exposure to air, light, or elevated temperatures. | Store the purified product in a tightly sealed container under an inert atmosphere, protected from light, and at a reduced temperature (refrigeration). |
Experimental Protocols
Gram-Scale Synthesis of N-(3,4-dichlorophenyl)hydroxylamine via Zinc Reduction
This protocol is a representative method adapted from general procedures for the synthesis of N-arylhydroxylamines.
Materials:
-
3,4-Dichloronitrobenzene
-
Zinc dust (<10 µm)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl, for salt formation if desired)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3,4-dichloronitrobenzene (1.0 eq) in ethanol.
-
Prepare a solution of ammonium chloride (4.0 eq) in water and add it to the flask.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add zinc dust (2.0-3.0 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C and monitor the reaction progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield crude N-(3,4-dichlorophenyl)hydroxylamine.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
For the preparation of the hydrochloride salt, the crude free base can be dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a miscible solvent. A Hungarian patent mentions a melting point of 175 °C for the hydrochloride salt.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of N-Arylhydroxylamines (General)
| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitrobenzene | Zn/NH₄Cl | Water/Ethanol | 10-15 | 0.5-1 | 62-68 | Organic Syntheses |
| Substituted Nitroarenes | Pt/C, DMAP (additive) | THF | 30 | 0.5 | >99 (selectivity) | [3] |
| Nitrobenzene | B₂(OH)₄, 4,4'-bipyridine | DMF or DMSO/EtOH | 0-25 | <1 | High | [4] |
Note: The yields and conditions are for general N-arylhydroxylamines and may require optimization for this compound.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for addressing low yields in the synthesis.
References
Validation & Comparative
Comparative reactivity of O-(3,4-dichlorophenyl)hydroxylamine with other hydroxylamines
For researchers, scientists, and drug development professionals, understanding the reactivity of substituted hydroxylamines is crucial for predicting metabolic pathways, assessing potential toxicity, and designing novel therapeutics. This guide provides a comparative overview of the reactivity of O-(3,4-dichlorophenyl)hydroxylamine, drawing inferences from related compounds and outlining a comprehensive experimental approach to generate definitive comparative data.
Introduction to O-Arylhydroxylamine Reactivity
O-Arylhydroxylamines are a class of compounds characterized by a hydroxylamine moiety attached to an aromatic ring. Their reactivity is significantly influenced by the nature and position of substituents on the aryl ring. In the case of this compound, the two chlorine atoms are expected to have a profound impact on its chemical properties. The electron-withdrawing nature of the chlorine atoms via induction will decrease the electron density on the phenyl ring and, consequently, on the oxygen and nitrogen atoms of the hydroxylamine group. This is anticipated to decrease the nucleophilicity of the nitrogen atom compared to unsubstituted O-phenylhydroxylamine. However, the presence of lone pairs on the oxygen atom still renders it a potent nucleophile, a phenomenon known as the "alpha-effect," where an adjacent atom with lone pairs enhances nucleophilicity.[1]
Inferred Biological Activity and Metabolic Pathways
Toxicological studies on 3,4-DCA in zebrafish larvae have revealed significant alterations in proteins involved in metabolic processes, particularly lipid and hormone metabolism, as well as developmental and organogenesis pathways.[4] The genotoxic and reproductive toxicity of 3,4-DCA has also been demonstrated in male mice, causing chromosomal aberrations and affecting sperm quality.[5][6] These toxic effects may be, in part, mediated by its reactive metabolites, including the corresponding hydroxylamine.
The proposed metabolic pathway of 3,4-dichloroaniline likely involves N-hydroxylation to form this compound, which can then undergo further conjugation or redox cycling, potentially leading to the observed toxicity.
Comparative Reactivity Analysis: An Experimental Approach
To definitively compare the reactivity of this compound with other hydroxylamines, a robust experimental protocol is required. The following section details a method for determining the second-order rate constants for the reaction of various hydroxylamines with a model electrophile, such as a substituted benzyl chloride, using LC-MS/MS for quantification.
Experimental Protocol: Determination of Second-Order Rate Constants for Nucleophilic Substitution
Objective: To quantify and compare the nucleophilic reactivity of this compound, O-phenylhydroxylamine, and hydroxylamine by determining their second-order rate constants in a reaction with a model electrophile.
Materials:
-
This compound
-
O-phenylhydroxylamine
-
Hydroxylamine hydrochloride
-
4-Nitrobenzyl chloride (electrophile)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (e.g., a structurally similar compound not present in the reaction mixture)
-
Phosphate buffer (pH 7.4)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (LC-MS/MS)
-
Thermostatted reaction vials
-
Autosampler
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of each hydroxylamine in acetonitrile.
-
Prepare a 10 mM stock solution of 4-nitrobenzyl chloride in acetonitrile.
-
Prepare a 1 mM stock solution of the internal standard in acetonitrile.
-
-
Reaction Setup:
-
In a series of thermostatted vials at 25°C, add the appropriate volume of the hydroxylamine stock solution and phosphate buffer to achieve a final concentration of 1 mM hydroxylamine in a 50:50 acetonitrile/buffer mixture.
-
Initiate the reaction by adding a small volume of the 4-nitrobenzyl chloride stock solution to achieve a final concentration of 0.1 mM.
-
Simultaneously, add the internal standard to each vial to a final concentration of 0.1 mM.
-
-
Kinetic Monitoring:
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot from each reaction vial.
-
Immediately quench the reaction by diluting the aliquot in a large volume of cold acetonitrile containing formic acid (0.1%).
-
-
LC-MS/MS Analysis:
-
Analyze the quenched samples by LC-MS/MS.
-
Develop a multiple reaction monitoring (MRM) method to quantify the remaining 4-nitrobenzyl chloride and the formed product.
-
The LC method should be optimized to separate the reactants and products. A C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, is a suitable starting point.[7][8]
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of 4-nitrobenzyl chloride versus time.
-
The slope of this plot will give the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k2) can be calculated using the equation: k2 = k_obs / [Hydroxylamine].
-
Data Presentation
The quantitative data obtained from the proposed experimental protocol can be summarized in the following table for easy comparison.
| Hydroxylamine Derivative | pKa (approx.) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Reactivity |
| Hydroxylamine | 6.0 | Value | Value |
| O-phenylhydroxylamine | 4.2 | Value | Value |
| O-(4-chlorophenyl)hydroxylamine | 3.5 | Value | Value |
| This compound | 3.0 | Value | Value |
| O-(4-nitrophenyl)hydroxylamine | 1.6 | Value | Value |
Note: pKa values are approximate and may vary depending on the solvent system. The rate constants and relative reactivities are hypothetical values to be determined experimentally.
Visualizing Pathways and Workflows
To better understand the context of this compound's reactivity, the following diagrams illustrate its inferred metabolic pathway and the experimental workflow for its kinetic analysis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Metabolism of 3,4-dichloropropionanilide in plants: the metabolic fate of the 3,4-dichloroaniline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic fate of 2,4-dichloroaniline, prochloraz and nonylphenol diethoxylate in rainbow trout: a comparative in vivo/in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomics analysis of zebrafish larvae exposed to 3,4-dichloroaniline using the fish embryo acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idosi.org [idosi.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to O-(3,4-dichlorophenyl)hydroxylamine and Hydroxylamine Hydrochloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and the accessibility of desired molecular scaffolds. This guide provides an objective comparison between O-(3,4-dichlorophenyl)hydroxylamine and the widely used hydroxylamine hydrochloride. By presenting experimental data and detailed protocols, we aim to equip researchers with the necessary information to select the most appropriate reagent for their synthetic endeavors.
At a Glance: Key Differences and Applications
| Feature | This compound | Hydroxylamine Hydrochloride |
| Primary Synthetic Role | Precursor for substituted benzofurans | Synthesis of oximes, isoxazoles, and pyrazoles |
| Key Transformation | One-pot condensation-rearrangement-cyclization with ketones | Condensation with carbonyls, cyclization with 1,3-dicarbonyls or chalcones |
| Typical Reaction Conditions | Acid-catalyzed (methanesulfonic acid), moderate temperature (60°C) | Basic or acidic conditions, often reflux |
| Substrate Scope Highlight | Cyclic and acyclic ketones | Aldehydes, ketones, 1,3-diketones, chalcones |
Synthesis of the Reagents
This compound Hydrochloride
The synthesis of O-arylhydroxylamines, including the 3,4-dichloro substituted variant, can be efficiently achieved through a palladium-catalyzed O-arylation of a hydroxylamine equivalent, such as ethyl acetohydroximate. This method offers broad substrate scope and relatively short reaction times.[1][2][3][4] The resulting O-arylated intermediate is then hydrolyzed to yield the desired O-arylhydroxylamine hydrochloride.
Experimental Protocol: Synthesis of this compound Hydrochloride (General Procedure) [1][2][3][4]
A mixture of 3,4-dichlorobromobenzene (1.0 equiv), ethyl acetohydroximate (1.2 equiv), a suitable palladium catalyst (e.g., Pd(OAc)2, 2 mol%), a bulky biarylphosphine ligand (e.g., t-BuBrettPhos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 equiv) in an appropriate solvent (e.g., toluene) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then subjected to acidic hydrolysis (e.g., 6 M HCl in dioxane/water) to cleave the acetohydroximate group, yielding this compound hydrochloride, which can be isolated and purified by crystallization.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
- 4. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [dspace.mit.edu]
A Comparative Guide to Analytical Methods for the Quantification of O-(3,4-dichlorophenyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of O-(3,4-dichlorophenyl)hydroxylamine, a crucial undertaking in pharmaceutical development and quality control. Given the limited specific literature on this particular analyte, this document outlines established methods for the closely related compound, hydroxylamine, and its derivatives. The principles and validation parameters detailed herein are directly applicable to establishing a robust analytical method for this compound.
The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2][3] This guide is structured to align with the International Council for Harmonisation (ICH) guidelines, which delineate the key parameters for method validation.[1][2][3][4][5]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques often employed for the quantification of pharmaceutical impurities.[6][7][8][9] Spectrophotometric and electrochemical methods can also offer viable alternatives.[10][11]
Due to the chemical properties of hydroxylamines, which include high polarity and the lack of a strong chromophore, direct analysis can be challenging.[9] A common strategy to overcome these limitations is pre-column derivatization, which enhances detectability by introducing a chromophoric or fluorophoric tag.[6][8][12][13]
Table 1: Comparison of Analytical Method Performance for Hydroxylamine Derivatives
| Parameter | HPLC-UV with Pre-column Derivatization | GC-MS with Derivatization | Spectrophotometry |
| Specificity | High | Very High | Moderate to Low |
| Linearity (r²) | > 0.995[4][6] | > 0.99[7] | > 0.995[14] |
| Accuracy (% Recovery) | 98-102%[6] | 95-105% | 97-103%[14] |
| Precision (%RSD) | < 2%[4][6] | < 5% | < 3%[14] |
| Limit of Quantitation (LOQ) | 12 ppm[6][13] | < 1 ppm[7] | 0-7 µg[11] |
| Limit of Detection (LOD) | 0.01 ppm[9] | 0.45 µg/ml[7] | - |
| Robustness | High | High | Moderate |
| Typical Derivatizing Agent | Benzaldehyde[6][12][13], 9-fluorenylmethyl chloroformate[8] | Acetone[7], Pentafluorobenzyl)hydroxylamine[7] | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC-UV and GC-MS, which would require optimization for this compound.
1. HPLC-UV Method with Pre-column Derivatization
This method involves the reaction of the analyte with a derivatizing agent to form a product with enhanced UV absorbance, allowing for sensitive detection by HPLC.
-
Derivatization Procedure:
-
Prepare a standard solution of this compound and the sample solution in a suitable solvent (e.g., water or a water/organic mixture).
-
To an aliquot of the standard or sample solution, add the derivatization reagent solution (e.g., benzaldehyde in a buffer) and a catalyst (e.g., triethylamine).[13]
-
Allow the reaction to proceed at a controlled temperature and for a specific time to ensure complete derivatization.[13]
-
Quench the reaction if necessary and dilute the solution to a final volume with the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the derivatized product.
-
Injection Volume: Typically 10-20 µL.
-
2. GC-MS Method with Derivatization
Gas chromatography coupled with mass spectrometry offers high selectivity and sensitivity. Derivatization is often necessary to improve the volatility and thermal stability of hydroxylamines.
-
Derivatization Procedure:
-
Prepare a standard solution of this compound and the sample solution.
-
The derivatization can be achieved by reacting the analyte with an agent like acetone to form an oxime, which is more amenable to GC analysis.[7]
-
The reaction is typically carried out in a sealed vial at a controlled temperature.
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) is often suitable.[15]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Inlet Temperature: Optimized to ensure efficient vaporization without degradation.
-
Oven Temperature Program: A temperature gradient is used to separate the analyte from other components in the sample matrix.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm its suitability for the intended purpose. The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.
Caption: Workflow for analytical method validation.
Logical Relationship of Validation Parameters
The various parameters of analytical method validation are interconnected, each providing a different aspect of the method's performance. Understanding these relationships is key to a comprehensive validation.
Caption: Interrelationship of analytical validation parameters.
This guide provides a framework for the validation of analytical methods for this compound. The selection of the most suitable method will depend on the specific requirements of the analysis. It is imperative that any chosen method undergoes a thorough validation process to ensure the generation of high-quality, reliable data for decision-making in the drug development process.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. fda.gov [fda.gov]
- 6. biomedgrid.com [biomedgrid.com]
- 7. researchgate.net [researchgate.net]
- 8. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electroanalytical overview: the sensing of hydroxylamine - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00658A [pubs.rsc.org]
- 11. Spectrophotometric determination of hydroxylamine and its derivatives in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianjpr.com [asianjpr.com]
- 13. biomedgrid.com [biomedgrid.com]
- 14. scispace.com [scispace.com]
- 15. Human Metabolome Database: GC-MS Spectrum - Hydroxylamine GC-MS (3 TMS) (HMDB0003338) [hmdb.ca]
Spectroscopic Comparison of O-(3,4-dichlorophenyl)hydroxylamine and Its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of novel compounds is paramount. This guide provides a comparative overview of the spectroscopic characteristics of O-(3,4-dichlorophenyl)hydroxylamine and its derivatives, offering insights into their analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
While specific experimental spectroscopic data for this compound is not widely available in public-domain literature, this guide leverages data from structurally related monochlorinated and unsubstituted O-phenylhydroxylamines to predict and understand its spectroscopic behavior. The methodologies and expected spectral features detailed herein provide a robust framework for the characterization of this compound class.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for O-phenylhydroxylamine derivatives. It is important to note that the data for this compound is predicted based on the trends observed in related compounds.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| O-phenylhydroxylamine | Aromatic Protons: 6.8-7.3 (m, 5H), NH₂: 5.9 (br s, 2H) | Aromatic Carbons: 114-129, C-O: 150-155 | |
| O-(3-chlorophenyl)hydroxylamine | Aromatic Protons: 6.9-7.4 (m, 4H), NH₂: 6.0 (br s, 2H) | Aromatic Carbons: 113-135, C-Cl: 134, C-O: 151-156 | |
| O-(4-chlorophenyl)hydroxylamine | Aromatic Protons: 7.0-7.3 (m, 4H), NH₂: 6.0 (br s, 2H) | Aromatic Carbons: 115-130, C-Cl: 129, C-O: 149-154 | |
| This compound (Predicted) | Aromatic Protons: 7.1-7.5 (m, 3H), NH₂: 6.1 (br s, 2H) | Aromatic Carbons: 115-133, C-Cl: 131, 133, C-O: 150-155 |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| O-phenylhydroxylamine | N-H stretching: 3300-3400 (two bands), C-N stretching: 1250-1350, C-O stretching: 1200-1250, Aromatic C-H stretching: 3000-3100, Aromatic C=C stretching: 1450-1600 |
| O-(3-chlorophenyl)hydroxylamine | N-H stretching: 3300-3400, C-N stretching: 1250-1350, C-O stretching: 1200-1250, C-Cl stretching: 700-800 |
| O-(4-chlorophenyl)hydroxylamine | N-H stretching: 3300-3400, C-N stretching: 1250-1350, C-O stretching: 1200-1250, C-Cl stretching: 800-850 |
| This compound (Predicted) | N-H stretching: 3300-3400, C-N stretching: 1250-1350, C-O stretching: 1200-1250, C-Cl stretching: 700-850 |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ Peak (m/z) | Key Fragmentation Patterns |
| O-phenylhydroxylamine | C₆H₇NO | 109.13 | 109 | Loss of NH₂, loss of O, cleavage of the benzene ring |
| O-(3-chlorophenyl)hydroxylamine | C₆H₆ClNO | 143.57 | 143/145 (isotope pattern) | Loss of NH₂, loss of Cl, loss of O |
| O-(4-chlorophenyl)hydroxylamine | C₆H₆ClNO | 143.57 | 143/145 (isotope pattern) | Loss of NH₂, loss of Cl, loss of O |
| This compound | C₆H₅Cl₂NO | 178.02 | 177/179/181 (isotope pattern) | Loss of NH₂, loss of Cl, loss of O |
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of O-phenylhydroxylamine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Liquid/Low-Melting Solid Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for these compounds, often leading to extensive fragmentation which can be useful for structural elucidation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with greater intensity.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Visualizing Structures and Workflows
To aid in the understanding of the molecular structures and the analytical process, the following diagrams are provided.
Caption: General chemical structure of O-phenylhydroxylamine derivatives.
Caption: A typical workflow for the spectroscopic analysis of organic compounds.
Unveiling the Therapeutic Potential: A Comparative Analysis of Novel Compounds Derived from a 3,4-Dichlorophenyl Scaffold
A systematic evaluation of the biological activities of novel chemical entities derived from a common O-(3,4-dichlorophenyl)hydroxylamine precursor reveals promising candidates for anticancer, antimicrobial, and enzyme-inhibiting therapeutics. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers in the pursuit of next-generation drug discovery.
This report summarizes the biological activity screening of several classes of compounds sharing a 3,4-dichlorophenyl moiety, a key structural feature often associated with potent biological effects. The data presented herein offers a comparative overview of their efficacy in various therapeutic areas, providing a valuable resource for researchers, scientists, and drug development professionals.
Comparative Biological Activity of 3,4-Dichlorophenyl Derivatives
The following tables summarize the quantitative data for different classes of compounds, highlighting their potential as therapeutic agents.
Table 1: Anticancer Activity
| Compound Class | Specific Derivative | Cell Line | Activity (IC50/GI50) | Reference |
| Dichlorophenylacrylonitriles | (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | MCF-7 (Breast Cancer) | 0.034 µM | [1] |
| Dichlorophenylacrylonitriles | (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | MCF-7 (Breast Cancer) | 0.030 µM | [1] |
Table 2: Antimicrobial Activity
| Compound Class | Specific Derivative | Microorganism | Activity (EC50/MIC) | Reference |
| [1][2][3]triazolo[3,4-b][2][3][4]thiadiazoles | Compound X7 | Xanthomonas oryzae pv. oryzae | 27.47 µg/mL | [3] |
| Antipyrinyl-butanoic acids | 6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one | Gram-positive bacteria | High activity | [4] |
Table 3: Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | Specific Derivative | Activity (IC50) | Reference |
| 1,2,4-Oxadiazoles | Monoamine Oxidase B (MAO-B) | 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 0.036 µM | [5] |
| Dichlorophenyl piperazines | 7-dehydrocholesterol reductase (DHCR7) | 1-(2,3-dichlorophenyl) piperazine | Inhibition at 5 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Anticancer Activity Screening (MTT Assay)
The cytotoxic activity of the dichlorophenylacrylonitrile derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Human breast cancer cells (MCF-7) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for 4 hours to allow the formation of formazan crystals. The formazan crystals were then dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of the compound that caused a 50% reduction in cell viability (GI50) was calculated.[1]
Antimicrobial Activity Screening (Broth Microdilution Method)
The antimicrobial activity of the[1][2][3]triazolo[3,4-b][2][3][4]thiadiazole derivatives against Xanthomonas oryzae pv. oryzae was evaluated using the broth microdilution method. The compounds were dissolved in DMSO to prepare stock solutions. A twofold serial dilution of each compound was prepared in a 96-well microtiter plate containing nutrient broth. A standardized bacterial suspension was then added to each well. The plates were incubated at 37°C for 24 hours. The minimum inhibitory concentration (MIC) or the concentration that inhibits 50% of the growth (EC50) was determined by visual inspection of turbidity or by measuring the optical density at 600 nm.[3]
Enzyme Inhibition Assay (MAO-B)
The inhibitory activity of the 1,2,4-oxadiazole derivative against human monoamine oxidase B (MAO-B) was assessed using a fluorometric assay. The assay was performed in 96-well plates. The reaction mixture contained the recombinant human MAO-B enzyme, a suitable buffer, and the test compound at various concentrations. The reaction was initiated by the addition of a fluorogenic substrate (e.g., kynuramine). The fluorescence produced was measured at appropriate excitation and emission wavelengths over time using a fluorescence plate reader. The initial reaction rates were calculated, and the concentration of the compound that caused 50% inhibition of the enzyme activity (IC50) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
Visualizing the Path to Discovery
The following diagrams illustrate key concepts and workflows relevant to the biological screening of these novel compounds.
Caption: Experimental Workflow for Biological Activity Screening.
Caption: Putative Mechanism of Anticancer Activity.
This comparative guide underscores the significant potential of compounds bearing the 3,4-dichlorophenyl moiety as a scaffold for the development of novel therapeutics. The presented data provides a foundation for further structure-activity relationship (SAR) studies and lead optimization to enhance potency and selectivity, ultimately paving the way for new and effective treatments for a range of diseases.
References
- 1. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, antimicrobial activity, and mechanism of novel 3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Isomer Separation of Oximes Derived from O-(3,4-dichlorophenyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of oximes from carbonyl compounds and hydroxylamines frequently results in the formation of a mixture of (E)- and (Z)-geometric isomers. Due to the distinct physical, chemical, and biological properties of these isomers, their effective separation is a critical step in chemical synthesis and drug development. This guide provides a comparative overview of established methods for the separation of oxime isomers, with a particular focus on those derived from O-(3,4-dichlorophenyl)hydroxylamine, and presents supporting experimental data from closely related analogues.
Separation Techniques: A Comparative Overview
The two most common and accessible methods for the separation of (E)- and (Z)-oxime isomers are silica gel column chromatography and recrystallization.[1] High-performance liquid chromatography (HPLC) also offers a powerful, albeit more instrument-intensive, alternative.
| Separation Technique | Principle | Advantages | Disadvantages |
| Silica Gel Column Chromatography | Differential adsorption of isomers to the stationary phase. | Widely applicable, scalable, good resolution for many oximes.[1] | Can be time-consuming, requires solvent optimization, potential for on-column isomerization. |
| Recrystallization | Difference in solubility of the isomers in a particular solvent system. | Simple, cost-effective, can yield high-purity crystalline material. | Finding a suitable solvent can be challenging, may not be effective for isomers with similar solubilities. |
| Preparative HPLC | Differential partitioning between a stationary phase and a liquid mobile phase under high pressure. | High resolution, automated, suitable for small to medium scale purification.[2] | Requires specialized equipment, can be expensive, solvent selection is critical. |
Experimental Protocols
General Synthesis of Aldoximes
A general and efficient method for the synthesis of aldoximes involves the reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a base.[3]
Procedure:
-
Dissolve the aldehyde (1 equivalent) in methanol.
-
Add hydroxylamine hydrochloride (2 equivalents) to the solution.
-
Add sodium acetate (2 equivalents) and water.
-
Stir the solution at room temperature for 12 hours.
-
Extract the mixture with ethyl acetate and wash with saturated brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime mixture.[3]
Isomer Separation by Silica Gel Column Chromatography
This is a widely used method for the purification and separation of oxime isomers.[1]
Procedure:
-
Prepare a silica gel slurry in the chosen eluent and pack a chromatography column.
-
Dissolve the crude oxime mixture in a minimal amount of the eluent or a compatible solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with an optimized solvent system, such as a mixture of petroleum ether and ethyl acetate. A common starting point is a 10:1 ratio.[3]
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine the fractions containing each pure isomer and evaporate the solvent to yield the separated (E)- and (Z)-oximes.
Isomer Separation by Recrystallization
The success of this method depends heavily on the choice of solvent.[4]
Procedure:
-
Dissolve the crude oxime mixture in a minimum amount of a suitable hot solvent (e.g., an acetone-water mixture).[4]
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals of the less soluble isomer by filtration.
-
The more soluble isomer will remain in the mother liquor and can be recovered by evaporation of the solvent and further purification if necessary.
Characterization and Data Presentation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the identification and differentiation of oxime isomers. The chemical shifts of protons and carbons near the C=N bond are particularly sensitive to the stereochemistry.
As a representative example, the following table summarizes the expected ¹H and ¹³C NMR chemical shift differences between the (E)- and (Z)-isomers of a closely related compound, 2,4-dichlorobenzaldehyde oxime.
| Isomer | Representative ¹H NMR Chemical Shifts (ppm, DMSO-d₆) | Representative ¹³C NMR Chemical Shifts (ppm) |
| (E)-isomer | Aromatic protons and the oxime proton will have distinct chemical shifts. For example, in 2,4-dichlorobenzaldehyde oxime, signals are observed at δ 7.46-7.48 (q, 1H), 7.70 (s, 1H), 7.82 (d, J = 8.5 Hz, 1H), 8.32 (s, 1H), 11.81 (s, 1H).[5] | The chemical shift of the carbon atom of the C=N bond is a key indicator. The ¹³C chemical shifts vary in a regular manner between E and Z isomers.[6] |
| (Z)-isomer | The chemical shifts of the aromatic and oxime protons will differ from the (E)-isomer due to the different spatial arrangement of the hydroxyl group. | The chemical shifts of the carbon atoms adjacent to the C=N bond will be different from those of the (E)-isomer.[6] |
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis, separation, and characterization of oxime isomers.
Conclusion
The separation of (E)- and (Z)-oxime isomers derived from this compound is a critical process that relies on established chemical principles. While a specific, optimized protocol for this exact class of compounds is not widely published, this guide provides a framework based on analogous halogenated aryl oximes. The choice between silica gel column chromatography, recrystallization, and preparative HPLC will depend on the specific properties of the oxime isomers, the scale of the separation, and the available resources. Careful analytical characterization, primarily using NMR spectroscopy, is essential to confirm the identity and purity of the separated isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Mechanistic Analysis of Substituted Hydroxylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of substituted hydroxylamines, focusing on their mechanistic aspects, performance in various applications, and key experimental data. The information is intended to assist researchers in making informed decisions regarding the selection and application of these versatile compounds.
Introduction
Substituted hydroxylamines are a class of organic compounds with the general structure R-NH-OH, R₂N-OH, or R-NH-OR'. They have garnered significant interest in synthetic chemistry, medicinal chemistry, and materials science due to their diverse reactivity and biological activity.[1][2] This guide delves into the mechanistic studies of various substituted hydroxylamines, presenting comparative data on their synthesis, reactivity, and biological effects.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on substituted hydroxylamines, allowing for a direct comparison of their properties and performance.
Table 1: Comparison of Physicochemical and ADME Properties of N,N,O-Trisubstituted Hydroxylamine Isosteres
| Compound Analogue | logP | logD₇.₄ | Aqueous Solubility (μM) | Human Liver Microsome Stability (% remaining after 1 hr) | Mouse Liver Microsome Stability (% remaining after 1 hr) | Unbound Fraction in Human Plasma (%) |
| Hydrocarbon (36) | 4.5 | 4.5 | 244 | 25 | 15 | 50.12 |
| Ether (39) | 4.1 | 4.1 | 275 | 50 | 30 | 55.34 |
| Hydroxylamine (41) | 2.7 | 2.7 | 293 | 55 | 45 | 62.45 |
| Amine (44) | 3.7 | 1.3 | 273 | 60 | 35 | 58.76 |
Data extracted from a matched molecular pair analysis to assess the influence of the hydroxylamine substitution on lipophilicity and other ADME parameters.[3]
Table 2: Antibacterial Activity of N-Substituted Hydroxylamines
| Compound | MIC₅₀ (μg/mL) vs. B. anthracis | MIC₅₀ (μg/mL) vs. S. aureus | MIC₅₀ (μg/mL) vs. S. epidermidis | MIC₅₀ (μg/mL) vs. P. aeruginosa | MIC₅₀ (μg/mL) vs. E. coli |
| N-hexylhydroxylamine (6) | >1000 | >1000 | >1000 | 250 | 500 |
| N-cycloheptylhydroxylamine (8) | 250 | 500 | 500 | 125 | 250 |
| N-homobenzylhydroxylamine (10) | 62.5 | 125 | 125 | >1000 | >1000 |
| N-benzyl-N-hydroxy-4-(trifluoromethyl)aniline (11) | <15.6 | 62.5 | 62.5 | >1000 | >1000 |
| N-benzyl-N-hydroxy-3,5-bis(trifluoromethyl)aniline (15) | 31.2 | <60 | <60 | >1000 | >1000 |
| N-(4-fluorobenzyl)hydroxylamine (17) | <15.6 | 125 | 125 | >1000 | >1000 |
| N-(3,5-difluorobenzyl)hydroxylamine (18) | 62.5 | 62.5 | 125 | >1000 | >1000 |
| Methoxylamine (M-HA) | 31.2 | 250 | 250 | 500 | 1000 |
| Hydroxyurea (HU) | 125 | 500 | 500 | 1000 | >1000 |
| Ciprofloxacin (CIP) | <0.12 | <0.12 | 0.25 | <0.12 | <0.12 |
Minimum Inhibitory Concentration (MIC₅₀) values highlight the antibacterial potency of various N-substituted hydroxylamines against Gram-positive and Gram-negative bacteria.[4]
Table 3: Radical Scavenging Activity and Cytotoxicity of Selected N-Substituted Hydroxylamines
| Compound | IC₅₀ for DPPH Radical Scavenging (μM) | Eukaryotic Cytotoxicity (CC₅₀ in murine macrophages, μg/mL) |
| N-hexylhydroxylamine (6) | >140 | >1000 |
| N-cycloheptylhydroxylamine (8) | 85.3 | >1000 |
| N-homobenzylhydroxylamine (10) | 65.4 | >1000 |
| N-benzyl-N-hydroxy-4-(trifluoromethyl)aniline (11) | 58.7 | >1000 |
| N-benzyl-N-hydroxy-3,5-bis(trifluoromethyl)aniline (15) | 62.1 | >1000 |
| N-(4-fluorobenzyl)hydroxylamine (17) | 60.2 | >1000 |
| N-(3,5-difluorobenzyl)hydroxylamine (18) | 63.5 | >1000 |
| Ascorbic Acid | 25.6 | Not Tested |
| Hydroxyurea (HU) | 45.8 | >1000 |
| Methoxylamine (M-HA) | 75.1 | >1000 |
This table presents the free radical scavenging (FRS) activity, a key mechanism for their antibacterial effect, alongside their low toxicity towards eukaryotic cells.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
Synthesis of N,N,O-Trisubstituted Hydroxylamines via N-O Bond Formation
This protocol describes a general method for the synthesis of N,N,O-trisubstituted hydroxylamines.
Materials:
-
Secondary amine
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Methyl-2-tetrahydropyranyl (MTHP) monoperoxyacetal electrophile
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the secondary amine (1.2 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
n-Butyllithium (1.1 equivalents) is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes to generate the magnesium amide in situ.
-
A solution of the MTHP monoperoxyacetal (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N,N,O-trisubstituted hydroxylamine.[1]
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the antibacterial activity of substituted hydroxylamines.
Materials:
-
Substituted hydroxylamine compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial strains are grown overnight in MHB at 37 °C.
-
The bacterial culture is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.
-
The substituted hydroxylamine compounds are serially diluted in MHB in a 96-well microtiter plate.
-
An equal volume of the diluted bacterial culture is added to each well.
-
The plates are incubated at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as measured by a spectrophotometer at 600 nm.[4]
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging activity of the compounds.
Materials:
-
Substituted hydroxylamine compounds
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
The substituted hydroxylamine compounds are prepared at various concentrations in methanol.
-
In a 96-well plate, the compound solutions are mixed with the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the compound and A_sample is the absorbance with the compound.
-
The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity versus compound concentration.[4][5]
Visualizations of Mechanisms and Workflows
The following diagrams, created using Graphviz, illustrate key mechanistic pathways and experimental workflows involving substituted hydroxylamines.
Caption: Reversible Cope elimination and Cope-type hydroamination reactions.[1]
Caption: Mechanism of bacterial growth inhibition by hydroxylamines.[4]
Caption: General experimental workflow for studying hydroxylamines.
References
- 1. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trisubstituted hydroxylamines: From reaction discovery to drug design - American Chemical Society [acs.digitellinc.com]
- 3. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. isca.me [isca.me]
Benchmarking the efficiency of O-(3,4-dichlorophenyl)hydroxylamine as a derivatizing agent
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds such as aldehydes and ketones is a critical analytical challenge. Derivatization is a key strategy to enhance the volatility and detectability of these compounds for chromatographic analysis. While O-(3,4-dichlorophenyl)hydroxylamine is a potential derivatizing agent, a comprehensive review of scientific literature reveals a notable lack of published data benchmarking its efficiency. Therefore, this guide provides a detailed comparison of two ubiquitously employed and well-characterized derivatizing agents: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and 2,4-dinitrophenylhydrazine (DNPH).
This guide will objectively compare the performance of PFBHA and DNPH, supported by experimental data and detailed protocols to assist researchers in selecting the optimal agent for their specific analytical needs.
Performance Comparison: PFBHA vs. DNPH
The choice of derivatizing agent significantly impacts the sensitivity, accuracy, and efficiency of carbonyl compound analysis. PFBHA is typically used for gas chromatography (GC) applications, often coupled with mass spectrometry (MS), while DNPH is the standard for high-performance liquid chromatography (HPLC) with UV detection.
| Parameter | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | 2,4-dinitrophenylhydrazine (DNPH) |
| Typical Analysis Method | Gas Chromatography (GC-MS, GC-ECD) | High-Performance Liquid Chromatography (HPLC-UV) |
| Reaction Product | Oxime | Hydrazone |
| Reaction Conditions | Typically aqueous solution, can be performed on-fiber for SPME. Reaction times can vary from minutes to hours depending on the matrix and carbonyl compound.[1] | Acidic conditions are required. Reaction times are typically 30-60 minutes.[2] |
| Derivative Stability | PFBHA derivatives (oximes) are generally thermally stable and do not decompose at elevated GC temperatures. | DNPH derivatives (hydrazones) can be thermally labile, making them less suitable for GC analysis.[3] |
| Reaction Specificity | Highly specific for carbonyl compounds. | Highly reactive with carbonyl compounds. |
| Advantages | - Quantitative reaction, even with conjugated aliphatic aldehydes. - Thermally stable derivatives suitable for GC. - No time-consuming cleanup step is typically required. - High sensitivity, especially with electron capture detection (ECD) or negative chemical ionization (NCI) MS. | - Well-established and widely used method (e.g., EPA Method 8315A).[4] - Derivatives have strong UV absorbance for sensitive HPLC-UV detection. - Reagent is relatively inexpensive. |
| Disadvantages | - Can form E/Z isomers for some carbonyls, potentially complicating chromatography.[5][6] - Reagent can be more expensive than DNPH.[7] | - Derivatives can be thermally unstable.[3] - Potential for interference from ozone and nitrogen oxides. - Formation of E/Z isomers can lead to analytical errors.[8] - The DNPH reagent itself can be a source of carbonyl contamination.[4] |
| Detection Limits | In the range of 0.08-0.20 ppbv for airborne carbonyls.[9] For SPME-GC-MS, LODs can be below 0.13 µg/m³.[6] | 0.009–5.6 ng m-3 for carbonyls in particulate matter.[10] |
Experimental Protocols
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization for GC-MS Analysis
This protocol is a general guideline for the derivatization of carbonyl compounds in an aqueous sample.
Materials:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 15 mg/mL in water)
-
Sample containing carbonyl compounds
-
Extraction solvent (e.g., hexane or dichloromethane)
-
Reaction vials
-
Heater/shaker
Procedure:
-
To 1 mL of the aqueous sample in a reaction vial, add 1 mL of the 15 mg/mL PFBHA solution.[1]
-
Seal the vial and heat at 35°C for 2 hours with agitation.[1] Optimization of reaction time (from 2 to over 24 hours) may be necessary depending on the specific carbonyls of interest.[1]
-
After cooling to room temperature, add an appropriate volume of extraction solvent (e.g., 1 mL of hexane or dichloromethane).
-
Vortex vigorously for 1-2 minutes to extract the PFBHA-oxime derivatives.
-
Allow the layers to separate and carefully transfer the organic layer to a clean vial for GC-MS analysis.
-
For some applications, an acid wash step may be included to remove excess reagent.[1]
2,4-dinitrophenylhydrazine (DNPH) Derivatization for HPLC-UV Analysis
This protocol is a general guideline based on EPA methodologies for the derivatization of carbonyls in aqueous samples.
Materials:
-
2,4-dinitrophenylhydrazine (DNPH) solution (e.g., saturated solution in acetonitrile, acidified with a strong acid like HCl or perchloric acid)
-
Sample containing carbonyl compounds
-
Acetonitrile (HPLC grade)
-
1.0 M Hydrochloric acid (HCl)
-
Reaction vials
Procedure:
-
Purify the DNPH reagent by recrystallization from hot HPLC-grade acetonitrile to remove background carbonyl contamination.[2]
-
Prepare a saturated solution of the purified DNPH in acetonitrile.
-
In a volumetric flask, combine 2.0 mL of the carbonyl-containing standard or sample with a volume of the saturated DNPH solution that provides a 100-200% molar excess of DNPH.[2]
-
Add 0.2 mL of 1.0 M HCl to catalyze the reaction.[2]
-
Dilute to the final volume with acetonitrile.[2]
-
Mix the solution thoroughly and allow it to react for at least 40 minutes at room temperature.[2]
-
Transfer the resulting solution containing the DNPH-hydrazone derivatives to an HPLC vial for analysis.
Visualizing the Derivatization Process
To better illustrate the experimental workflows, the following diagrams were generated using Graphviz.
Conclusion
The selection of an appropriate derivatizing agent is paramount for the successful analysis of carbonyl compounds. While this compound remains a theoretical option, the lack of empirical data necessitates the consideration of well-established alternatives. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) stands out for its suitability in GC-based methods, offering high sensitivity and the formation of thermally stable derivatives. Conversely, 2,4-dinitrophenylhydrazine (DNPH) is the cornerstone for HPLC-UV analysis of carbonyls, with a vast body of literature and standardized methods supporting its use.
Researchers should carefully consider the analytical instrumentation available, the specific carbonyl compounds of interest, and the sample matrix when choosing between these two powerful derivatizing agents. The detailed protocols and comparative data presented in this guide serve as a valuable resource for making an informed decision to achieve reliable and accurate quantification of carbonyl compounds.
References
- 1. hou.usra.edu [hou.usra.edu]
- 2. csus.edu [csus.edu]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cac.yorku.ca [cac.yorku.ca]
Safety Operating Guide
Safe Disposal of O-(3,4-dichlorophenyl)hydroxylamine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Proper disposal of O-(3,4-dichlorophenyl)hydroxylamine is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, based on established safety protocols for hydroxylamine derivatives. Adherence to these procedures will help your institution remain compliant with safety regulations and foster a secure research environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably within a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.
-
Containment: For liquid spills, use an absorbent, inert material such as sand, diatomite, or universal binders to contain the spill. Do not use combustible materials like sawdust on strong oxidizing agents.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.
-
Waste Disposal: The collected spill material is considered hazardous waste and must be disposed of according to the procedures outlined below.
III. Disposal Protocol for this compound
Due to its hazardous nature, this compound and its containers must be disposed of as chemical waste. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Collection and Storage
-
Collect waste this compound, including any contaminated materials, in a designated, compatible, and clearly labeled hazardous waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.
Step 2: Engage a Licensed Waste Disposal Service
-
The disposal of this compound must be handled by a licensed and qualified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. They will have established procedures and approved vendors for managing chemical waste.
Step 3: Documentation
-
Maintain accurate records of the amount of waste generated and its disposal date. This documentation is essential for regulatory compliance.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
V. Hazard Summary
The following table summarizes the key hazards associated with hydroxylamine derivatives, which should be considered when handling this compound.
| Hazard Class | Description | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wash skin thoroughly after handling. Wear protective gloves. |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. |
| Skin Sensitization | May cause an allergic skin reaction.[1] | Contaminated work clothing must not be allowed out of the workplace. |
| Carcinogenicity | Suspected of causing cancer.[1] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Specific Target Organ Toxicity | May cause damage to organs (e.g., blood) through prolonged or repeated exposure.[1] | Do not breathe mist or vapors. |
| Aquatic Hazard | Very toxic to aquatic life.[1] | Avoid release to the environment. |
| Corrosive to Metals | May be corrosive to metals.[1] | Keep only in original container. |
Disclaimer: This information is intended for guidance and is not a substitute for a comprehensive risk assessment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.
References
Personal protective equipment for handling O-(3,4-dichlorophenyl)hydroxylamine
Essential Safety and Handling Guide for O-(3,4-dichlorophenyl)hydroxylamine
Disclaimer: This document provides safety and handling guidelines for this compound based on available data for structurally related hydroxylamine derivatives. A specific Safety Data Sheet (SDS) for this exact compound was not located. Therefore, this chemical should be handled with extreme caution, assuming it possesses similar or greater hazards than its analogues. All laboratory work should be preceded by a thorough, site-specific risk assessment.
This guide is intended for trained research, scientific, and drug development professionals. It provides essential operational and disposal plans to ensure the safe handling of this compound.
Hazard Summary
This compound is presumed to be a hazardous substance. Based on data from similar hydroxylamine compounds, the potential hazards are summarized below.
| Hazard Category | Description | Potential Effects | Citations |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | May cause headache, dizziness, nausea, and convulsions. Can lead to the formation of methaemoglobin, resulting in cyanosis (blue lips and skin).[1][2][3][4][5][6] | [1][2][3][4][5][6] |
| Skin Corrosion/Irritation | Causes skin irritation and may cause an allergic skin reaction. | Redness, pain, and inflammation. Prolonged contact may lead to sensitization.[2][3][4][5][6][7][8][9][10][11] | [2][3][4][5][6][7][8][9][10][11] |
| Eye Damage/Irritation | Causes serious eye damage or irritation. | Severe pain, redness, and potential for lasting eye damage.[2][3][4][6][7][9][11][12] | [2][3][4][6][7][9][11][12] |
| Carcinogenicity | Suspected of causing cancer. | Long-term or repeated exposure may increase cancer risk.[2][3][4][5][6][9][11] | [2][3][4][5][6][9][11] |
| Respiratory Hazards | May cause respiratory irritation. Inhalation of dust is harmful. | Coughing, shortness of breath, and irritation of the respiratory tract.[7][9][10][11] | [7][9][10][11] |
| Physical Hazards | May be unstable. Hydroxylamine derivatives can be explosive when heated. | May decompose violently or explode if heated, especially above 70°C, or upon shock or friction.[1][5][13] Produces toxic fumes (e.g., nitrogen oxides) in a fire.[1][13] | [1][5][13] |
| Environmental Hazards | Very toxic to aquatic life. | Should not be released into the environment as it can cause significant harm to aquatic organisms.[2][3][5][6][9] | [2][3][5][6][9] |
Operational Plan: Safe Handling Protocol
A systematic approach is critical to minimize exposure and risk. Always work in a designated area for handling highly hazardous substances.
Personal Protective Equipment (PPE)
The following PPE is mandatory. All PPE must be inspected before use.[9]
| Area | Required PPE | Specifications |
| Eye & Face | Chemical Splash Goggles | Must meet ANSI Z87.1 or European Standard EN166 requirements.[12][14] |
| Skin & Body | Chemical-Resistant Gloves | Wear appropriate protective gloves (e.g., nitrile, neoprene). Inspect for tears or holes before use.[8][12] |
| Lab Coat / Protective Clothing | Wear a long-sleeved lab coat. Consider a PVC apron for added protection during transfers.[7][12] | |
| Respiratory | Respirator (if applicable) | A NIOSH/MSHA-approved respirator is required if working outside a fume hood or if dust/aerosols may be generated.[7][12][14] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[12] |
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to control airborne levels.[9][11][12]
-
Ventilation: Ensure good ventilation in the work station.[2]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[15]
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area within the fume hood for the procedure.
-
Cover the work surface with absorbent, disposable bench paper.
-
Ensure all necessary equipment (spatulas, glassware, weighing boats) and waste containers are inside the hood.
-
Confirm that the eyewash station and safety shower are unobstructed.
-
-
Weighing and Transfer:
-
Handle the substance as a solid. Avoid any actions that could generate dust, such as crushing or scraping.[7][10] If appropriate, moisten the substance first to prevent dusting.[6]
-
Use a spatula to carefully transfer the required amount from the storage container to a tared weighing vessel.
-
Close the primary container tightly immediately after use.[11][12]
-
To transfer to a reaction vessel, gently add the solid. If using a solvent, add it slowly to the solid inside the hood to prevent splashing.
-
-
Post-Handling and Decontamination:
-
Wipe down all surfaces within the fume hood with an appropriate decontaminating solution.
-
Carefully remove and dispose of all contaminated disposable materials (bench paper, gloves, weighing boats) in the designated hazardous waste container.
-
Wash all non-disposable glassware and equipment thoroughly.
-
Remove PPE in the correct order to avoid cross-contamination. Wash hands and arms thoroughly with soap and water after removing gloves.[8][9][12]
-
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12] |
Disposal Plan
Chemical waste must be managed according to local, regional, and national regulations.[2][9] Do not empty into drains or release to the environment.[2][6][10]
Waste Collection
-
Solid Waste: All contaminated solid materials, including gloves, bench paper, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams.[9]
Labeling and Storage
-
Label waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.
Final Disposal
-
All waste must be disposed of through a licensed hazardous-waste disposal contractor.[2]
-
Handle uncleaned containers as you would the product itself.[9]
Workflow for Safe Handling
The following diagram outlines the critical workflow for handling this compound safely.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cpachem.com [cpachem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. riccachemical.com [riccachemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. HYDROXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.nl [fishersci.nl]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
